The Thermodynamic and Structural Impact of D-2-Methylserine in Peptidomimetics
Executive Summary The incorporation of -methylated amino acids, specifically D-2-Methylserine (D-2-MeSer) , represents a high-impact strategy in modern peptidomimetic drug design. By combining the conformational restrict...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of
-methylated amino acids, specifically D-2-Methylserine (D-2-MeSer) , represents a high-impact strategy in modern peptidomimetic drug design. By combining the conformational restrictions of the -methyl group with the stereochemical inversion of the D-configuration, D-2-MeSer serves a dual function: it nucleates specific secondary structures (primarily -turns and -helices) and confers near-absolute resistance to proteolytic degradation.
This guide details the thermodynamic mechanisms driving this stability, provides validated synthetic protocols for overcoming steric hindrance during coupling, and outlines experimental frameworks for characterizing these modified peptides.
Part 1: The Physicochemical Basis of Stability
The Thermodynamic Mechanism: Entropic Pre-Organization
The stability of D-2-MeSer containing peptides is not driven by stronger enthalpic bonds (H-bonds), but by the reduction of entropic penalties during folding. This is a manifestation of the Thorpe-Ingold Effect applied to peptide backbones.
The Unfolded State (
): In a standard peptide, the backbone ( angles) has high rotational freedom. The entropy of the unfolded state () is high.
The Folded State (
): The peptide adopts a rigid conformation (helix/turn). The entropy () is low.
The Cost of Folding:
(a large negative value). This entropic loss opposes folding.
The D-2-MeSer Advantage: The
-methyl group sterically clashes with the backbone carbonyl and amide protons, severely restricting the allowed Ramachandran space of the unfolded state. Consequently, is lowered.
Because is lower, the loss of entropy () is less drastic (less negative). The term becomes less positive, driving to be more negative (more stable).
Stereochemical Implications (D- vs. L-)
While Aib (
-aminoisobutyric acid) is achiral and promotes helices in both directions, D-2-MeSer is chiral.
In D-Peptides: It acts as a helix stabilizer, enforcing left-handed helicity (
-helix).
In L-Peptides: It acts as a potent
-turn nucleator . The D-configuration at the or position of a turn relieves steric strain that would destabilize an all-L backbone, making it ideal for hairpin mimetics.
Comparative Properties[1]
Feature
L-Serine
Aib
D-2-Methylserine
Side Chain
Chirality
L
Achiral
D
Conformation
Flexible
/ -Helix
-Turn (in L-seq) / Helix
Hydropathy
Hydrophilic
Hydrophobic
Amphipathic (Solubility Enhancer)
Proteolytic Stability
Low
High
Extreme
Part 2: Visualization of Thermodynamic Landscape
The following diagram illustrates the energy landscape shift caused by D-2-MeSer insertion.
Caption: Comparison of folding energetics. The
-methyl group pre-organizes the unfolded state (Yellow), significantly lowering the energy barrier to the stable folded state (Green).
Part 3: Synthetic Protocols (Overcoming Steric Hindrance)
Synthesizing peptides with
-disubstituted amino acids is non-trivial. The steric bulk of the methyl group hinders the nucleophilic attack of the amino group. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.
Recommended Coupling Workflow
Reagent Selection:
Activator:PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . These are superior to HBTU due to the HOAt moiety (pyridine nitrogen effect) and phosphonium/uronium structure.
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.
Protocol Step-by-Step:
Resin Swelling: Swell resin in DMF for 30 min.
Activation (Pre-mix): Dissolve D-2-MeSer (3 eq), PyAOP (3 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) immediately before adding to resin.
Critical Note: Do not pre-activate for >2 minutes to avoid racemization (though less likely with
-methyl) or side reactions.
Coupling: Shake for 2 x 2 hours (Double coupling is mandatory).
Microwave Option: 75°C for 10 mins (25W) can replace long room-temp coupling.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Deprotection: 20% Piperidine in DMF (standard).
Side-Chain Protection
The hydroxyl group of D-2-MeSer must be protected, typically as a tert-butyl ether (O-tBu) .
Risk:[1] Free -OH groups can attack the activated carboxyl component, forming esters (polymerization) or oxazolines.
Solution: Use Fmoc-D-2-MeSer(tBu)-OH.
Caption: Synthetic workflow highlighting the critical "Steric Hindrance Barrier" which requires high-efficiency coupling reagents (PyAOP) to overcome.
Part 4: Experimental Characterization
Circular Dichroism (CD) Spectroscopy
CD is the primary tool to verify the conformational impact of D-2-MeSer.
Helical Signature: If used to stabilize a helix, look for minima at 208 nm and 222 nm.[2]
Turn Signature: If used as a turn inducer (e.g., in a hairpin), look for a minimum near 200-205 nm and a maximum near 190 nm (Type I/II
-turn spectra vary, but differ distinctly from random coil).
Temperature Dependence: Perform a Variable Temperature (VT-CD) scan (20°C to 90°C).
Result: D-2-MeSer peptides typically show high
(melting temperature) or minimal signal loss, indicating a rigid, thermodynamically stable structure.
Proteolytic Stability Assay
Protocol:
Substrate: Dissolve peptide (1 mM) in PBS (pH 7.4).
Enzyme: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w).
Incubation: 37°C.
Sampling: Aliquot at 0, 1, 4, 12, and 24 hours. Quench with 1% TFA.
Analysis: RP-HPLC or LC-MS.
Expectation: Standard L-peptides degrade within minutes/hours. D-2-MeSer peptides often show >95% integrity after 24 hours due to the inability of the protease catalytic triad to accommodate the
-methyl group and D-stereochemistry.
References
Toniolo, C., et al. (2001). "Structure and conformational properties of alpha,alpha-disubstituted alpha-amino acids." ResearchGate.
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Methods in Enzymology.
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry.
Sigma-Aldrich Technical Guide. "Peptide Stability and Potential Degradation Pathways."
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Difference between D-2-Methylserine and L-2-Methylserine enantiomers
An In-depth Technical Guide to the Enantiomers of 2-Methylserine: D- vs. L- Isomers Authored by: Gemini, Senior Application Scientist Foreword: The Imperative of Chirality in Modern Drug Discovery In the intricate landsc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Enantiomers of 2-Methylserine: D- vs. L- Isomers
Authored by: Gemini, Senior Application Scientist
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the intricate landscape of molecular biology and pharmacology, the three-dimensional architecture of a molecule is as critical as its atomic composition. The phenomenon of chirality, where molecules exist as non-superimposable mirror images known as enantiomers, stands as a fundamental pillar of drug design and action.[1][2] While enantiomers share identical physical properties such as melting point and solubility, their interactions with the inherently chiral environment of biological systems—receptors, enzymes, and proteins—can differ profoundly.[3][4] This guide delves into the core differences between the D- and L-enantiomers of 2-Methylserine, a non-proteinogenic amino acid, providing researchers and drug development professionals with a comprehensive technical overview of their structure, biological function, and the methodologies required for their study.
Introduction to 2-Methylserine Enantiomers
2-Methylserine (2-amino-3-hydroxy-2-methylpropanoic acid) is a structural analog of the amino acid serine, distinguished by the addition of a methyl group at the alpha-carbon (Cα).[5] This substitution creates a chiral center, giving rise to two enantiomers: (R)-2-Methylserine (D-2-Methylserine) and (S)-2-Methylserine (L-2-Methylserine).[6][7] This seemingly minor structural modification prevents its incorporation into proteins via standard ribosomal translation, classifying it as a non-proteinogenic amino acid.[6] However, this modification also imparts unique conformational constraints and metabolic stability, making these molecules valuable as chiral building blocks for peptidomimetics and as potential pharmacological agents.[8]
Caption: The enantiomers of 2-Methylserine as non-superimposable mirror images.
Physicochemical Properties: A Tale of Sameness and Distinction
As enantiomers, the D- and L- forms of 2-Methylserine possess identical physical and chemical properties in an achiral environment. They cannot be distinguished by techniques such as mass spectrometry, standard HPLC, or NMR spectroscopy without the use of a chiral auxiliary. The key distinguishing feature is their interaction with plane-polarized light.
The Core Directive: Differential Biological Activity at the NMDA Receptor
The primary divergence in the biological function of 2-Methylserine enantiomers is rooted in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[12][13]
D-2-Methylserine: A Putative NMDA Receptor Co-agonist
The biological activity of D-amino acids is an area of intense research, with D-serine being the most well-characterized example. D-serine is a potent and essential co-agonist at the "glycine site" on the GluN1 subunit of the NMDA receptor.[14][15] Its binding, along with glutamate binding to the GluN2 subunit, is required for channel activation and subsequent Ca²⁺ influx.[12][14]
By structural analogy, D-2-Methylserine is hypothesized to act as a selective co-agonist at the NMDA receptor's GluN1 subunit. The presence of the alpha-methyl group may influence its binding affinity, potency, and metabolic stability compared to D-serine. This makes it a compound of significant interest for modulating NMDA receptor function in neurological and psychiatric disorders.[16]
L-2-Methylserine: The Inactive Counterpart
In stark contrast, L-serine and its derivatives exhibit no significant agonist activity at the NMDA receptor's co-agonist site.[17] Therefore, L-2-Methylserine is expected to be biologically inactive in this context. Its primary relevance is as a chiral building block in synthetic chemistry or as a negative control in pharmacological experiments designed to validate the specific action of the D-enantiomer. The administration of a racemic mixture would thus require a higher concentration to achieve the same effective dose of the active D-enantiomer, with the L-enantiomer acting as an isomeric ballast.[17]
Caption: Hypothesized co-agonist action of D-2-Methylserine at the NMDA receptor.
Experimental Methodologies: Synthesis, Separation, and Analysis
The distinct biological roles of D- and L-2-Methylserine necessitate robust methods for their enantioselective synthesis or their separation from a racemic mixture.
Protocol: Enantioselective Synthesis via Chiral Resolution
This protocol outlines a common strategy: synthesis of the racemic mixture followed by classical resolution using a chiral resolving agent. This approach is often more scalable and cost-effective for initial studies than a direct asymmetric synthesis. The causality behind this choice is that racemic synthesis is typically higher yielding and simpler, while the resolution step leverages the differential physicochemical properties (e.g., solubility) of diastereomeric salts.[18][19]
Objective: To separate D- and L-2-Methylserine from a synthesized racemic mixture.
Principle: The racemic mixture is reacted with an enantiomerically pure chiral acid (e.g., D-tartaric acid). This forms two diastereomeric salts ((D-acid/D-base) and (D-acid/L-base)). Diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.[19]
Step-by-Step Protocol:
Synthesis of Racemic (DL)-2-Methylserine:
Rationale: This step creates the starting material. A common route involves the Strecker synthesis or modifications of serine synthesis pathways.[18]
A detailed synthesis, such as the one involving acrylic acid methyl ester, bromine, and ammonium hydroxide, can be adapted from established literature.[18]
Formation of Diastereomeric Salts:
Dissolve 1.0 equivalent of (DL)-2-Methylserine in a suitable solvent (e.g., aqueous acetic acid).
Add 1.0-1.1 equivalents of D-tartaric acid and 0.03 equivalents of a catalyst like salicylaldehyde.[18]
Heat the mixture (e.g., 60-70°C) to ensure complete dissolution and reaction.[18]
Causality: The chiral resolving agent (D-tartaric acid) interacts with each enantiomer to form salts. These new compounds are diastereomers, not enantiomers, and thus have different solubilities.
Fractional Crystallization:
Slowly cool the reaction mixture to allow for crystallization.
The salt of one diastereomer (e.g., O-methyl-D-serine D-tartaric acid double salt) will preferentially crystallize out of the solution due to lower solubility.
Collect the crystals by filtration and wash with a cold solvent to remove impurities.
Causality: The controlled cooling exploits the solubility difference between the diastereomeric salts, which is the physical basis for the separation.
Liberation of the Free Amino Acid:
Dissolve the collected diastereomeric salt crystals in an appropriate solvent (e.g., methanol/water mixture).
Adjust the pH to 7-8 with a base, such as ammonium hydroxide.[18] This neutralizes the tartaric acid.
The free amino acid (e.g., D-2-Methylserine) will precipitate as its zwitterion.
Collect the pure enantiomer by filtration, wash, and dry.
Isolation of the Second Enantiomer:
The mother liquor from Step 3 contains the other diastereomeric salt (e.g., O-methyl-L-serine D-tartaric acid salt).
Isolate and purify this salt, then repeat Step 4 to obtain the L-enantiomer.
Protocol: Analytical Chiral Separation by HPLC
Objective: To analytically separate and quantify the enantiomeric purity of a 2-Methylserine sample.
Principle: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[20] The CSP contains a single enantiomer of a chiral selector that transiently and stereoselectively interacts with the analytes. One enantiomer will form a more stable diastereomeric complex with the CSP, leading to a longer retention time and thus separation.[20]
Caption: Workflow for analytical separation of 2-Methylserine enantiomers by Chiral HPLC.
Step-by-Step Protocol:
System Configuration:
HPLC System: Standard analytical HPLC.
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, etc.) is a versatile starting point.
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol.
Detector: UV detector (if derivatized) or Mass Spectrometer (for higher sensitivity and specificity).
Sample Preparation:
Accurately weigh and dissolve the 2-Methylserine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Filter the sample through a 0.22 µm syringe filter to remove particulates.
Method Execution:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
Run the analysis isocratically.
Data Analysis:
The resulting chromatogram should show two distinct peaks corresponding to the D- and L-enantiomers.
Identify the peaks by running standards of the pure D- and L-forms, if available.
Calculate the enantiomeric excess (% ee) by integrating the area of each peak:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Conclusion and Future Directions
The distinction between D- and L-2-Methylserine is a clear illustration of stereochemistry's critical role in pharmacology. While structurally almost identical, their divergent biological activities—with the D-enantiomer acting as a putative NMDA receptor co-agonist and the L-enantiomer being inactive—underscore the necessity for enantiopure compounds in research and therapeutic development. Future research should focus on confirming the activity of D-2-Methylserine in electrophysiological and in vivo models, exploring its potential therapeutic applications in conditions linked to NMDA receptor hypofunction, and leveraging both enantiomers as conformationally constrained building blocks in the design of novel peptidomimetics.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000050, 2-Methyl-L-serine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439656, 2-Methyl-D-serine. Retrieved from [Link]
Wold, F. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry, 11, 1109337. [Link]
St. John's University. (2025). What is the difference between D and L enantiomers in terms of their effects on the body?. [Link]
Reddit. (2025). really confused on why these two are enantiomers rather than identical. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94309, 2-Methylserine. Retrieved from [Link]
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]
Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview. International Journal of ChemTech Research, 2(2), 1584-1592. [Link]
Hodges, R. S., & Merrifield, R. B. (1974). Synthesis of O-methyl-L-serine and Nalpha-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of organic chemistry, 39(13), 1870–1872. [Link]
Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
Gajdošová, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]
Zhang, Y., Wu, G., & Cai, C. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC advances, 13(28), 19301–19318. [Link]
Clark, S. M., et al. (2023). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 12, e84318. [Link]
Sunkara, B., et al. (2012). Advances in Chiral Separations: A Review. International Journal of Pharmacy, 2(2), 386-391. [Link]
Perszyk, R. E., et al. (2018). An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife, 7, e33623. [Link]
de Farias, M. B., et al. (2022). Enantiomers and Their Resolution. Processes, 10(1), 148. [Link]
Xia, L., et al. (2022). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Frontiers in immunology, 13, 893890. [Link]
ResearchGate. (2018). Separation of Enantiomers with two chiral centers. [Link]
McLachlan, A. J. (2004). Inside the isomers: the tale of chiral switches. Australian prescriber, 27(2), 38–40. [Link]
Basu, A., et al. (2022). SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE. ASEAN Journal of Psychiatry, 23(S2). [Link]
Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]
Ibi, D., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International journal of molecular sciences, 25(8), 4271. [Link]
The Multifaceted Biological Activities of α-Methylserine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Structural and Therapeutic Promise of α-Methylserine Derivatives In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural and Therapeutic Promise of α-Methylserine Derivatives
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects is perpetual. Among the myriad of chiral building blocks available to researchers, α-methylserine and its derivatives have emerged as a class of compounds with significant therapeutic potential. The introduction of a methyl group at the α-carbon of the serine backbone imparts conformational rigidity, a feature known to enhance biological activity and increase resistance to enzymatic degradation. This guide provides an in-depth exploration of the diverse biological activities of α-methylserine derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic promise. We will traverse their applications as anticancer agents, enzyme inhibitors, and neurologically active compounds, offering a comprehensive resource for researchers and drug development professionals.
I. Synthetic Strategies: Crafting the α-Methylserine Core
The biological evaluation of α-methylserine derivatives is intrinsically linked to the synthetic routes that provide access to these chiral molecules in high purity. A cornerstone of this synthetic endeavor is the use of α-methylserine β-lactones as versatile intermediates. These strained four-membered rings are primed for nucleophilic attack, allowing for the introduction of a wide array of chemical functionalities.
A particularly effective method for the enantioselective synthesis of α-methyl-D-serine involves the Sharpless asymmetric dihydroxylation of the Weinreb amide of methacrylic acid. This is followed by the formation of a cyclic sulfite, regioselective opening with an azide, and subsequent reduction and saponification to yield the unprotected α-methyl-D-serine. The resulting amino acid can then be protected, for instance with a Boc group, and cyclized to the corresponding β-lactone.
Another robust strategy for synthesizing N-protected α-methylserine β-lactones involves the intramolecular cyclization of the corresponding N-protected α-methylserine. For example, the synthesis of Bn₂N-α-methylserine-β-lactone commences with the dibenzylation of H₂N-α-Me-Ser-OMe, followed by saponification and lactonization. The use of HBTU as a lactonization reagent has proven to be highly efficient in this process. The synthetic utility of these β-lactones lies in their regioselective opening with various nucleophiles, such as organocuprates, to generate a diverse library of α-methyl amino acids.
II. Anticancer Activity: A Primary Frontier
The search for more effective and less toxic cancer therapeutics is a driving force in drug discovery. Derivatives of α-methylserine, particularly those containing an α-methylene-δ-lactone moiety, have demonstrated significant cytotoxic and anticancer properties.
A. Cytotoxicity and Induction of Apoptosis
Synthetic α-methylene-δ-lactones have shown high cytotoxicity against various cancer cell lines. For instance, the compound 1-isopropyl-2-methylene-1,2-dihydrosorichromen-3-one (designated DL-3) exhibited potent activity against the invasive, hormone-independent MDA-MB-231 and the hormone-dependent MCF-7 breast cancer cell lines, with IC50 values of 5.3 µM and 3.54 µM, respectively[1].
The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Studies have shown that these derivatives can activate the intrinsic apoptotic pathway. This is characterized by a loss of mitochondrial membrane potential and a subsequent shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[1]. The activation of the intrinsic pathway ultimately leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Many environmental and therapeutic agents initiate this pathway by inducing the release of cytochrome c from the mitochondria, which then activates Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, followed by the effector caspase-3[2].
B. Cell Cycle Arrest
In addition to inducing apoptosis, certain α-methylserine derivatives can halt the progression of the cell cycle, a key process in cancer cell proliferation. For example, some natural cytotoxic lactones have been shown to cause cell cycle arrest at the G2/M phase. This is often achieved by downregulating the expression of the cyclin B1/CDK1 complex, which is crucial for the G2/M transition[3][4]. By preventing cancer cells from entering mitosis, these compounds effectively inhibit tumor growth.
C. Inhibition of Metastasis
The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Key to this process are enzymes called matrix metalloproteinases (MMPs), which degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. Certain synthetic α-methylene-δ-lactones have been shown to suppress cancer cell migration and invasion by decreasing the secretion of MMP-9 and urokinase plasminogen activator (uPA), another enzyme involved in extracellular matrix degradation[1].
Compound Class
Cancer Cell Line
IC50 (µM)
Mechanism of Action
Reference
α-Methylene-δ-lactones
MDA-MB-231 (Breast)
5.3
Intrinsic Apoptosis, G2/M Arrest, Inhibition of MMP-9/uPA
The precise regulation of enzymatic activity is fundamental to cellular homeostasis. The dysregulation of certain enzymes, such as proteases and kinases, is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The conformationally constrained nature of α-methylserine derivatives makes them promising candidates for the design of potent and selective enzyme inhibitors.
A. Serine Protease Inhibition
Serine proteases are a large family of enzymes that play critical roles in processes ranging from blood coagulation to digestion and inflammation. Their activity is tightly controlled by endogenous inhibitors, and their dysregulation can lead to various pathological conditions. The mechanism of inhibition by many synthetic inhibitors involves the formation of a stable complex with the protease, often through covalent or non-covalent interactions with the active site serine residue, thereby blocking substrate access[5]. Aza-peptides, where the α-carbon is replaced by a nitrogen, are good acylating agents for serine proteases, forming a stable acylated enzyme complex and thus acting as irreversible inhibitors[6]. While the direct application of α-methylserine derivatives as serine protease inhibitors is an active area of research, their rigid backbone provides an excellent scaffold for the design of peptidomimetics that can target these enzymes with high specificity.
B. Protein Kinase C (PKC) Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in cancer and other diseases[7]. Protein Kinase C (PKC) is a family of serine/threonine kinases involved in signal transduction related to cell proliferation, differentiation, and apoptosis[8]. The development of selective PKC inhibitors is a significant goal in drug discovery. The structure-activity relationship of various heterocyclic compounds as PKC inhibitors has been extensively studied[9]. The rigid scaffold of α-methylserine can be incorporated into novel heterocyclic structures to explore new chemical space for potent and selective PKC inhibition. For example, α-terthiophene derivatives have been identified as potent PKC inhibitors, with some aldehyde derivatives exhibiting IC50 values of less than 1 µM[10].
IV. Neurological Activity: Modulating Brain Chemistry
The central nervous system (CNS) presents a complex and challenging environment for drug development. However, the unique properties of α-methylserine derivatives suggest their potential in addressing neurological disorders.
A. Metabotropic Glutamate Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for synaptic plasticity, learning, and memory. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability. Dysregulation of glutamate signaling is implicated in various neurodegenerative diseases. Interestingly, (RS)-α-methylserine-O-phosphate (MSOP) has been identified as a selective competitive antagonist for the L-AP4-sensitive presynaptic mGluR, with an apparent KD of 51 µM[11]. This finding highlights the potential of α-methylserine derivatives to be developed into selective modulators of glutamate signaling for the treatment of neurological conditions.
B. Neuroprotection
The neuroprotective potential of α-methylserine derivatives is an emerging area of interest. Serine itself plays fundamental roles in the brain, and its metabolism is linked to cognitive function[12]. The ability of α-methylserine derivatives to act as receptor antagonists or to be incorporated into neuroprotective peptides is a promising avenue for future research. For example, novel α-7 nicotinic agents have been shown to have both memory-related and neuroprotective actions. The conformational constraints provided by the α-methyl group could be leveraged to design peptides with enhanced stability and blood-brain barrier permeability.
V. Experimental Protocols for Biological Evaluation
The characterization of the biological activity of α-methylserine derivatives relies on a suite of well-established in vitro assays. The following are key experimental protocols central to the evaluation of their anticancer and enzyme-inhibitory properties.
A. Cytotoxicity and Cell Viability Assays
1. MTT Assay:
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the α-methylserine derivative for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
Treat cells with the α-methylserine derivative to induce apoptosis.
Harvest the cells and wash them with a binding buffer.
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
Incubate the cells in the dark.
Analyze the stained cells by flow cytometry.
2. Caspase Activity Assay:
This assay measures the activity of caspases, the key effector enzymes of apoptosis.
Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) that is conjugated to a fluorescent or colorimetric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected.
Protocol:
Lyse the treated and untreated cells to release their contents.
Add the caspase substrate to the cell lysates.
Incubate to allow for the enzymatic reaction to occur.
Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer.
C. Cell Cycle Analysis
1. Propidium Iodide (PI) Staining and Flow Cytometry:
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Protocol:
Harvest and fix the cells (e.g., with cold ethanol) to permeabilize the cell membrane.
Treat the cells with RNase to remove any RNA that might interfere with the DNA staining.
Stain the cells with a solution containing PI.
Analyze the DNA content of the individual cells using a flow cytometer.
Generate a histogram of DNA content to visualize the percentage of cells in each phase of the cell cycle.
D. In Vitro Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of α-methylserine derivatives against specific enzymes like serine proteases or protein kinases.
Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The reduction in enzyme activity is used to determine the inhibitory potency of the compound.
Protocol:
Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and any necessary cofactors.
Add varying concentrations of the α-methylserine derivative (the inhibitor) to the reaction mixture.
Initiate the enzymatic reaction by adding the enzyme's specific substrate.
Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific assay (e.g., colorimetric, fluorometric, or luminescent).
Calculate the initial reaction rates at each inhibitor concentration.
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 or Ki value.
VI. Visualizing Mechanisms: Pathways and Workflows
To better understand the complex biological processes influenced by α-methylserine derivatives, we can visualize key pathways and experimental workflows using diagrams.
Caption: General synthetic route to α-methylserine derivatives via a β-lactone intermediate.
Caption: Anticancer mechanisms of α-methylserine derivatives.
Caption: Experimental workflow for assessing anticancer activity.
VII. Conclusion and Future Perspectives
α-Methylserine derivatives represent a compelling class of molecules with a broad spectrum of biological activities. Their conformationally restricted nature provides a robust platform for the design of potent and selective therapeutic agents. The demonstrated anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, underscore their potential in oncology. Furthermore, their utility as scaffolds for the development of enzyme inhibitors and neurologically active compounds opens up exciting avenues for addressing a range of diseases.
Future research in this field will likely focus on several key areas:
Expansion of Chemical Diversity: The continued development of novel synthetic methodologies will enable the creation of more diverse libraries of α-methylserine derivatives, increasing the probability of identifying lead compounds with improved activity and selectivity.
Target Identification and Validation: A deeper understanding of the specific molecular targets of these derivatives is crucial. Advanced techniques such as chemoproteomics can be employed to identify the proteins that these compounds interact with, providing valuable insights into their mechanisms of action.
In Vivo Efficacy and Pharmacokinetics: Promising in vitro results must be translated into in vivo models to assess the efficacy, safety, and pharmacokinetic properties of these compounds.
Combination Therapies: The potential of α-methylserine derivatives to be used in combination with existing therapies to enhance efficacy and overcome drug resistance is a promising area of investigation.
References
Anticancer Activity of New Synthetic α-Methylene-δ-Lactones on Two Breast Cancer Cell Lines. Basic & Clinical Pharmacology & Toxicology. [Link]
Synthesis and biological evaluation of alpha-MSH analogues substituted with alanine. Peptides. [Link]
The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. [Link]
MMAE and MMAEp cause cell cycle arrest at G2/M. ResearchGate. [Link]
Mechanistic inhibitor of serine proteases forming stable acyl-intermediates. ResearchGate. [Link]
4-Methylpseudoproline derived from α-methylserine - Synthesis and conformational studies. ResearchGate. [Link]
Discovery of α-methylene-γ-lactone-δ-epoxy derivatives with anti-cancer activity: synthesis, SAR study, and biological activity. ResearchGate. [Link]
Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. PubMed. [Link]
alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists. PubMed. [Link]
Natural and Synthetic Lactones Possessing Antitumor Activities. PMC. [Link]
A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. PMC. [Link]
Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. ResearchGate. [Link]
Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]
Discovery and Optimization of Selective Inhibitors of Meprin α (Part I). PMC. [Link]
Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. PubMed. [Link]
Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism. MDPI. [Link]
Protease inhibitors and their peptidomimetic derivatives as potential drugs. PMC. [Link]
Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. [Link]
Neuroprotective and memory-related actions of novel alpha-7 nicotinic agents with different mixed agonist/antagonist properties. PubMed. [Link]
Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. MDPI. [Link]
Novel Approaches for Targeting Metalloproteinases. PMC. [Link]
α-Hederin Arrests Cell Cycle at G2/M Checkpoint and Promotes Mitochondrial Apoptosis by Blocking Nuclear Factor-κB Signaling in Colon Cancer Cells. PMC. [Link]
Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. PMC. [Link]
Matrix metalloproteinase protein inhibitors: highlighting a new beginn. MNM. [Link]
Inhibition of matrix metalloproteinases increases PPAR-alpha and IL-6 and prevents dietary-induced hepatic steatosis and injury in a murine model. PubMed. [Link]
Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. MDPI. [Link]
Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents. MDPI. [Link]
A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PMC. [Link]
Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction. PubMed. [Link]
Chemical-induced apoptosis: formation of the Apaf-1 apoptosome. PubMed. [Link]
TAp63α induces apoptosis by activating signaling via death receptors and mitochondria. ResearchGate. [Link]
Roles of serine in neurodegenerative diseases. PMC. [Link]
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. [Link]
Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. MDPI. [Link]
Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line. MDPI. [Link]
Neuroprotective effects of overexpressing tissue inhibitor of metalloproteinase TIMP-1. PubMed. [Link]
Crystal Structure of Human Protein Kinase C Alpha in Complex with Compound 28 ((R)-6-((3S,4S)-1,3-Dimethyl-piperidin-4-yl)-7-(2-fluoro-phenyl)-4-methyl-2,10-dihydro-9-oxa-1,. RCSB PDB. [Link]
Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. [Link]
Novel protein kinase C inhibitors: alpha-terthiophene derivatives. PubMed. [Link]
Solubility profile of D-2-Methylserine in organic solvents
Topic: Solubility Profile of D-2-Methylserine in Organic Solvents Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3] Executive Summary: The Conformati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of D-2-Methylserine in Organic Solvents
Document Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]
Executive Summary: The Conformational Architect
D-2-Methylserine (also known as (R)-2-methylserine or
-methyl-D-serine) is a pivotal non-proteinogenic amino acid in modern peptidomimetic drug design.[1][2][3] By introducing a methyl group at the -carbon, it imposes significant steric constraints on the peptide backbone, stabilizing specific secondary structures (helices or turns) and enhancing resistance to enzymatic degradation.
However, its utility is frequently bottlenecked by its physicochemical behavior.[1][2] Like most free amino acids, D-2-Methylserine exists as a zwitterion in its neutral state, resulting in a crystal lattice with high coulombic forces.[1][2][3] This renders it sparingly soluble in the non-polar organic solvents typically favored for synthetic organic chemistry (e.g., DCM, Toluene).
This guide provides a definitive solubility profile, mechanistic insights into its dissolution behavior, and actionable protocols for solubilization during synthesis and purification.[2]
Physicochemical Identity & Solubility Mechanism
To master the solubility of D-2-Methylserine, one must first understand the forces governing its solid-state lattice.[1][2][3]
Chemical Structure: (R)-2-amino-3-hydroxy-2-methylpropanoic acid[1][2][3]
) and carboxylate group () form a rigid ionic lattice held together by strong electrostatic interactions.[1][3]
In Water: The high dielectric constant (
) and hydrogen-bonding capability of water overcome the lattice energy, solvating the ions.
In Organic Solvents: Most organic solvents lack the dielectric strength to shield these charges. Consequently, the lattice energy dominates, and solubility remains negligible unless specific "solubilization triggers" (acid/base modification) are employed.
Solubility Profile: Quantitative Data
The following data aggregates experimental trends and predictive models for D-2-Methylserine at 25°C. Note the sharp dichotomy between protic/polar aprotic solvents and non-polar solvents.
Table 1: Solubility of D-2-Methylserine in Common Solvents (25°C)
*Values represent aggregated technical estimates. Actual solubility may vary based on crystal polymorph and particle size.
Experimental Protocol: Determination of Saturation Solubility
Objective: To rigorously determine the thermodynamic solubility of D-2-Methylserine in a target organic solvent (e.g., Methanol or DMSO) using the Saturation Shake-Flask Method.
Pillar of Trust: This protocol includes a "Self-Validating Step" (Gravimetric vs. HPLC) to ensure data integrity.
Method B (HPLC): Dilute an aliquot of the filtrate with water/mobile phase and analyze via HPLC-UV (210 nm) against a standard curve.[1][3]
Validation Criteria:
The results from Method A and Method B should deviate by <5%. If deviation is higher, check for solvent inclusions (Method A error) or filter adsorption (Method B error).
Mechanistic Visualization: The Solubilization Workflow
The following diagram illustrates the decision matrix for solubilizing D-2-Methylserine for synthetic applications.
Figure 1: Decision matrix for solubilizing D-2-Methylserine.[1][2][3] The central challenge is the zwitterionic lattice, which must be disrupted via pH modification or chemical protection to achieve organic solubility.
Applications & Implications for Synthesis
For drug development professionals, "solubility" is a means to an end—usually peptide coupling or purification.[1][2]
Peptide Coupling (SPPS)
Challenge: Free D-2-Methylserine will not dissolve in DMF/DCM, the standard solvents for Solid Phase Peptide Synthesis (SPPS).[1][2][3]
Solution: Do not use the free acid. Use Fmoc-D-2-Methylserine .[1][2][3] The Fmoc group masks the amine, and the free carboxyl group allows solubility in DMF.
Alternative: If using the free acid for solution-phase chemistry, use a chaotropic solvent mixture .[1][2][3]
Recipe: DMF + 1% TFA.[1][2][3] The acid protonates the carboxylate (
), breaking the zwitterion and significantly increasing solubility in DMF.[1][2][3]
Purification (Prep-HPLC)
Mobile Phase: Since D-2-Methylserine is highly polar (LogP -2.9), it will elute in the void volume of standard C18 columns.[1][2][3]
Strategy: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase to increase retention on C18.[1][2][3]
References
BenchChem. (2025).[1][2][3] Physicochemical Properties of 2-Methylserine: Solubility and pKa Data. Retrieved from [3]
Scent.vn Technical Data. (2024). Methylserine (CAS 2480-26-4) Solubility Profile in Organic Solvents. Retrieved from [3]
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 94309, 2-Methylserine. Retrieved from [3]
Needham, T. E. (1970).[1][2][3][8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Digital Commons.[1][2][8] Retrieved from
Sigma-Aldrich. (2024).[1][2][3] Product Specification: 2-Methyl-D-Serine (CAS 81132-44-7).[1][2][3][5] Retrieved from [1][2][3]
Application Notes and Protocols for the Stereoselective Synthesis of D-2-Methylserine
Introduction: The Significance of D-2-Methylserine D-2-Methylserine, the D-enantiomer of α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure, which incorporates a methyl group at the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of D-2-Methylserine
D-2-Methylserine, the D-enantiomer of α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure, which incorporates a methyl group at the α-carbon, introduces significant conformational constraints when incorporated into peptides. This structural rigidity can enhance biological activity and increase resistance to enzymatic degradation, making it a valuable building block for peptidomimetics and other pharmaceutical agents.[3] However, the creation of the quaternary stereocenter in a stereocontrolled manner presents a significant synthetic challenge. This guide provides an in-depth analysis of field-proven strategies to achieve the enantioselective synthesis of D-2-Methylserine, focusing on the underlying principles and detailed experimental protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure D-2-Methylserine can be approached through several distinct strategies. The choice of method often depends on factors such as scale, available starting materials, and desired enantiomeric purity. This guide will focus on three primary, well-validated approaches:
Chiral Auxiliary-Mediated Synthesis: This classic and reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the sequence.[4][5]
Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering high efficiency and atom economy.
Enzymatic Synthesis: Leveraging the inherent stereoselectivity of enzymes, biocatalytic methods provide environmentally benign and highly specific routes to chiral molecules.[6]
Caption: Overview of primary strategies for D-2-Methylserine synthesis.
Protocol 1: Chiral Auxiliary Approach via Bis-Lactim Ether (Schöllkopf Method)
This powerful method relies on the use of a chiral auxiliary derived from an abundant natural amino acid, L-valine, to construct the quaternary stereocenter with exceptional facial selectivity. The key intermediate is a "bis-lactim ether," which serves as a chiral glycine enolate equivalent.
Causality and Expertise: The L-valine auxiliary provides a sterically demanding isopropyl group that effectively shields one face of the metalated intermediate. Consequently, the incoming electrophile (in this case, a hydroxymethyl equivalent) can only approach from the less hindered face, leading to a highly diastereoselective alkylation. Butyllithium is used as a strong, non-nucleophilic base to ensure complete and rapid deprotonation to form the key lithium aza-enolate.
Caption: Workflow for the Schöllkopf bis-lactim ether synthesis.
Detailed Experimental Protocol:
Step 1: Synthesis of the Bis-Lactim Ether Intermediate (1)
Begin with the commercially available cyclo(L-Val-Gly) dipeptide.
Treat the dipeptide with a suitable O-alkylating agent such as triethyloxonium tetrafluoroborate (Meerwein's salt) to form the "mixed" bis-lactim ether containing the L-valine chiral auxiliary. This intermediate is typically purified by distillation or chromatography.
Step 2: Metalation and Diastereoselective Alkylation
Dissolve the bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
Slowly add n-Butyllithium (n-BuLi, 1.05 eq) solution dropwise, maintaining the temperature at -78 °C. Stir for 10-15 minutes to ensure complete formation of the lithium aza-enolate.
In a separate flask, prepare a solution of chloromethyl benzyl ether (1.1 eq) in anhydrous THF.
Add the solution of the electrophile to the enolate solution at -78 °C. Allow the reaction to stir for 4-6 hours.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 3: Hydrolysis and Product Isolation
Warm the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude adduct is then subjected to mild acidic hydrolysis. Dissolve the residue in 0.25 N hydrochloric acid (HCl) and stir at room temperature. This step cleaves the intermediate, liberating the chiral auxiliary (as L-valine methyl ester) and the desired product, (R)-(+)-O-benzyl-α-methylserine methyl ester.
The two esters can be separated by distillation or column chromatography.
Step 4: Deprotection
Heat the purified (R)-(+)-O-benzyl-α-methylserine methyl ester with 6 N HCl to simultaneously hydrolyze the ester and remove the benzyl protecting group, yielding the final D-2-Methylserine hydrochloride salt.
The free amino acid can be obtained by neutralization, for example, using an ion-exchange resin.
Parameter
Reported Value
Source
Chemical Yield (Alkylation)
91%
Diastereomeric Excess (d.e.)
>95%
Key Advantage
High stereocontrol, recyclable auxiliary
Key Disadvantage
Multi-step process, use of pyrophoric reagents
Protocol 2: Asymmetric Organocatalytic Amination
This strategy utilizes a chiral amine-based organocatalyst to control the enantioselective addition of a nitrogen source to a prochiral aldehyde. This approach is highly attractive due to its operational simplicity and avoidance of toxic heavy metals. While the cited literature describes the synthesis of the (S)-enantiomer, employing the opposite enantiomer of the catalyst would predictably yield the desired D-isomer.[7][8]
Causality and Expertise: The organocatalyst, a derivative of an amino acid like naphthylalanine, reacts with the starting aldehyde to form a chiral enamine intermediate. The bulky naphthyl group of the catalyst shields one face of the enamine, forcing the incoming electrophilic aminating agent (e.g., an azodicarboxylate) to attack from the less hindered side. This facial bias is the origin of the high enantioselectivity. The one-pot protocol is designed for efficiency, minimizing purification steps between transformations.[8]
Detailed Experimental Protocol:
Step 1: Asymmetric α-Amination
To a suspension of 2-methyl-3-(benzyloxy)propanal (1.2 eq) and di-tert-butyl azodicarboxylate (1.0 eq) in an appropriate solvent like THF, add the chiral organocatalyst (e.g., L-3-(1-Naphthyl)-alanine, 15 mol%).[8]
Stir the mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by the disappearance of the orange color of the azodicarboxylate.[8]
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Et₂O).[8]
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude α,α-disubstituted amino aldehyde can be carried forward without extensive purification.
Step 2: One-Pot Oxidation and Esterification
Following a one-pot protocol, the crude aldehyde from the previous step is oxidized to the corresponding carboxylic acid.[8] This is often achieved using reagents like sodium chlorite (NaClO₂) at room temperature.[8]
After the oxidation is complete, the carboxylic acid is esterified. A common method is the addition of (trimethylsilyl)diazomethane to afford the methyl ester.[8]
Step 3: Deprotection
The resulting protected amino ester is then deprotected. This typically involves catalytic hydrogenation (e.g., H₂, Pd/C) to remove the benzyl ether and acid-mediated removal of the Boc groups from the hydrazine moiety, which is then cleaved to reveal the free amine.
Purification by chromatography or crystallization yields the enantiomerically enriched D-2-Methylserine methyl ester, which can be saponified to the final product.
Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions. While direct asymmetric synthesis is possible, kinetic resolution of a racemic mixture of a suitable precursor is a robust and widely used industrial strategy. The "hydantoinase process" is a powerful multi-enzyme system for producing D-amino acids.[6]
Causality and Expertise: This process relies on a cascade of three enzymes. A hydantoin racemase continuously interconverts the L- and D-enantiomers of the 5-substituted hydantoin precursor. A D-selective hydantoinase then hydrolyzes only the D-hydantoin to the corresponding D-N-carbamoyl-amino acid. Finally, a D-carbamoylase hydrolyzes this intermediate to the desired D-amino acid.[6] This dynamic kinetic resolution allows for a theoretical yield of 100% of the desired D-enantiomer from the racemic starting material.
Caption: The multi-enzyme cascade of the hydantoinase process.
General Experimental Protocol:
Step 1: Synthesis of Racemic Hydantoin Precursor
Synthesize the racemic 5-(hydroxymethyl)-5-methylhydantoin starting from a suitable ketone (e.g., hydroxyacetone) through the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate.
Step 2: Enzymatic Resolution
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
Add the racemic hydantoin substrate to the buffer.
Introduce the enzymes. This is often done using whole-cell biocatalysts (e.g., E. coli strains overexpressing the required enzymes) or immobilized enzymes to facilitate recovery and reuse.[6] The system will contain the hydantoin racemase, D-hydantoinase, and D-carbamoylase.
Incubate the reaction at an optimal temperature (e.g., 30-50 °C) with gentle agitation. Monitor the reaction progress by HPLC to track the consumption of the substrate and formation of the product.
Since the racemase continuously converts the unreacted L-hydantoin to D-hydantoin, the reaction can be driven to near-complete conversion.
Step 3: Product Isolation
Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.
Adjust the pH of the supernatant to the isoelectric point of D-2-Methylserine to induce crystallization.
Collect the precipitated product by filtration, wash with cold water, and dry to obtain highly pure D-2-Methylserine.
Schöllkopf, U., Groth, U., & Deng, C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates, XI. Enantioselective Synthesis of (R)-(-)-[alpha]-Methylserine. Liebigs Annalen der Chemie, 1982(9), 1756-1757. [Link]
Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195-2204. [Link]
Xiao, Q., Tang, Y. F., & Xie, P. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research, 22(1), 61-68. [Link]
Xiao, Q., Tang, Y. F., & Xie, P. (2019). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research. [Link]
Horikawa, M., Nakajima, T., & Ohfune, Y. (1990). Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]
CN105949074A - Synthesis method of O-methyl-D-serine.
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]
CN101735085A - Method for preparing D-serine by kinetic resolution.
Panunzio, M., et al. (2025). Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. [Link]
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 83, 153. [Link]
Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]
National Center for Biotechnology Information (n.d.). 2-Methyl-D-serine. PubChem Compound Database. [Link]
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255-8. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Acids
Executive Summary & Strategic Rationale
The incorporation of D-2-methylserine (D-MeSer) , an
-disubstituted amino acid, represents a high-value strategy in peptidomimetic design. Unlike standard serine, the presence of the -methyl group introduces profound steric constraints that alter the local backbone torsion angles ().
Why D-2-Methylserine?
Conformational Locking: The "Thorpe-Ingold" (gem-dimethyl) effect restricts the rotation around the
and bonds. D-MeSer strongly promotes -helical or -turn structures, forcing the peptide backbone into bioactive conformations that linear peptides rarely achieve.
Proteolytic Resistance: The steric bulk of the
-methyl group creates a "shield" against standard proteases (e.g., chymotrypsin, trypsin), significantly extending the plasma half-life of the therapeutic candidate.
Nucleophilic Functionality: Retaining the hydroxyl group allows for further diversification (e.g., glycosylation, phosphorylation mimetics) while maintaining the rigid backbone.
The "Steric Wall": Synthetic Challenges[1][2]
Incorporating D-MeSer is non-trivial. The quaternary
-carbon creates a significant energy barrier for amide bond formation.
Challenge A: Coupling of D-MeSer
The incoming Fmoc-D-MeSer-OH is bulky. Standard carbodiimide activation (DIC/HOBt) is often too slow, leading to incomplete coupling and deletion sequences.
Challenge B: Coupling onto D-MeSer (The Critical Bottleneck)
Once D-MeSer is on the chain, its terminal amine is buried by the
-methyl and -hydroxymethyl groups. This amine is nucleophilically impaired . The subsequent amino acid coupling is the most common failure point in these syntheses.
Challenge C: Side Reactions
While
-methyl amino acids cannot racemize via direct proton abstraction (lacking an -proton), the high activation energy required can lead to:
Oxazolone formation: Leading to slow reactivity.
O-acylation: If the side-chain hydroxyl is not properly protected (use tBu), the activating agent may esterify the hydroxyl group.
Protocol: Optimized Microwave-Assisted SPPS
This protocol utilizes PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is superior to HATU for extremely hindered couplings due to the formation of the highly reactive intra-molecular base mechanism of the aza-benzotriazole and the phosphonium salt's specific kinetics.
Materials
Resin: Rink Amide ChemMatrix (PEG-based resins swell better for hindered sequences than polystyrene).
Amino Acid: Fmoc-D-MeSer(tBu)-OH.
Coupling Reagent: PyAOP (Preferred) or HATU.
Base: DIPEA (Diisopropylethylamine).
Solvent: NMP (N-methylpyrrolidone) – preferred over DMF for difficult sequences due to higher polarity and reduced aggregation.
Step-by-Step Workflow
Phase 1: Coupling Fmoc-D-MeSer-OH to the Resin
Swell Resin: 20 mins in DCM, then 20 mins in NMP.
Deprotection: 20% Piperidine in NMP (2 x 5 min). Wash 5x NMP.
Activation Cocktail:
Fmoc-D-MeSer(tBu)-OH (4.0 eq)
HATU (3.9 eq) - Note: HATU is sufficient for putting MeSer ON the chain.
Reaction: Microwave irradiation at 75°C for 10 minutes (Power: 30W).
Wash: 5x NMP.
Phase 2: Coupling the Next Amino Acid (The Difficult Step)
This step requires the most aggressive conditions.
Deprotection: 20% Piperidine in NMP (2 x 10 min). Extended time ensures removal of Fmoc from the hindered amine.
Activation Cocktail (The "Power" Mix):
Incoming Fmoc-AA-OH (5.0 eq)
PyAOP (5.0 eq) - Switch to Phosphonium salt here.
DIPEA (10.0 eq)
Reaction:
Cycle 1: Microwave at 75°C for 15 minutes .
Re-Coupling (Mandatory): Drain and repeat with fresh reagents. Microwave at 75°C for 15 minutes .
Capping (Crucial): Acetylate unreacted amines to prevent deletion sequences.
Solution: Acetic Anhydride (5%) / Pyridine (6%) in NMP.
Time: 10 mins.
Data Analysis & Decision Making
Table 1: Coupling Reagent Performance for
-Methyl Amino Acids
Reagent
Mechanism
Suitability for D-MeSer
Pros
Cons
DIC/Oxyma
Carbodiimide
Low
Low racemization, cheap.
Too slow for quaternary centers; high deletion risk.
HATU
Uronium/Guanidinium
High
Excellent standard activation.
Can cause guanidinylation of the hindered amine if reaction is prolonged.
PyAOP
Phosphonium
Critical
Does not guanidinylate; higher reactivity for N-methyl/-methyl junctions.
Expensive; byproducts are phosphine oxides (harder to clean in solution, fine for SPPS).
COMU
Uronium (Oxyma-based)
High
Safer than HATU (no explosion risk), very efficient.
Less stability in solution than PyAOP.
Process Visualization
The following diagram illustrates the decision logic for incorporating D-MeSer, specifically highlighting the divergence from standard SPPS cycles.
Caption: Decision tree for SPPS emphasizing the distinct high-energy protocols required for coupling D-MeSer and the subsequent residue.
Quality Control: The Self-Validating System
Do not rely on colorimetric tests (Kaiser/Chloranil) for D-MeSer couplings. The steric bulk can prevent the reagents from reaching the amine, yielding false negatives (indicating "complete coupling" when the amine is actually just unreactive to the test).
Mandatory Validation Protocol:
Micro-Cleavage: Remove ~2mg of resin beads.
Cleavage: Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 30 mins.
Analysis: Inject onto UPLC-MS.
Criteria:
If Fmoc-AA-MeSer-Peptide (Target) > 95%: Proceed.[1]
If MeSer-Peptide (Deletion) > 5%: Re-couple using PyAOP.
References
Albericio, F., et al. (1997).[2] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters. Link
Toniolo, C., et al. (2001). Conformationally constrained amino acids: Synthesis and incorporation into peptides. Wiley Online Library. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link
Vertex AI Search Results. (2026). Consolidated search data on D-2-methylserine properties and synthesis.
High-Fidelity Enzymatic Resolution of D-2-Methylserine: Protocols for Quaternary Carbon Desymmetrization
Executive Summary D-2-Methylserine (D-α-methylserine) represents a "privileged structure" in modern peptidomimetics. The introduction of the -methyl group at the serine chiral center creates a quaternary carbon that impo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
D-2-Methylserine (D-α-methylserine) represents a "privileged structure" in modern peptidomimetics. The introduction of the
-methyl group at the serine chiral center creates a quaternary carbon that imposes severe conformational constraints on peptide backbones (promoting helical structures) and confers significant resistance to enzymatic degradation by proteases.
However, the synthesis of quaternary stereocenters is chemically arduous. Classical alkylation of serine enolates often yields racemates requiring tedious separation. Enzymatic Kinetic Resolution (EKR) offers a superior route, utilizing the innate stereoselectivity of hydrolases to discriminate between enantiomers with high fidelity (
).
This Application Note details two robust protocols for the production of D-2-methylserine:
Lipase-Mediated Resolution (Organic/Biphasic): Best for ester substrates; high tolerance for steric bulk.
-methyl amino acids is the steric hindrance imposed by the methyl group at the reaction center. Standard proteases (e.g., Trypsin) often fail to bind these substrates effectively.
The Solution: We utilize enzymes with expansive hydrophobic pockets—specifically Lipase B from Candida antarctica (CAL-B) and Aminoacylase I from Aspergillus melleus .
The Strategy: Since most available enzymes are L-selective, we employ a "Subtractive Resolution" strategy. The enzyme selectively hydrolyzes the L-derivative, leaving the D-derivative unreacted . The D-derivative is then isolated and chemically deprotected to yield pure D-2-methylserine.
Decision Matrix: Selecting Your Protocol
Feature
Protocol A: Lipase (CAL-B)
Protocol B: Acylase I
Substrate
N-Protected Ester (e.g., N-Boc-MeSer-OMe)
N-Acetyl-MeSer
Medium
Organic solvent (Toluene/DIPE) or Biphasic
Aqueous Buffer (pH 7.5)
Throughput
High (Fast kinetics)
Moderate (Slower due to sterics)
Downstream
Requires chromatography or distillation
Acid/Base Extraction (No column needed)
Target
High purity (>99% ee) D-Ester
Scalable D-Amide
Protocol A: Lipase-Mediated Resolution (The Ester Route)
This protocol utilizes Candida antarctica Lipase B (immobilized as Novozym 435) to hydrolyze the ester bond of the L-enantiomer.[1]
Incubation: Incubate at 45°C with orbital shaking (200 rpm).
Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column).
Endpoint: Stop the reaction when conversion reaches ~50-52%. Do not exceed 55% to prevent hydrolysis of the slower-reacting D-enantiomer (which would erode ee).
Filtration: Filter off the immobilized enzyme beads (can be washed with acetone and reused up to 5 times).
Separation:
The filtrate contains the unreacted D-ester and the product L-acid .
Wash the organic phase with saturated NaHCO
solution.
Aqueous Phase: Contains the L-acid (as sodium salt).
Organic Phase: Contains the D-ester .
Isolation of D-Precursor: Dry the organic phase over MgSO
, filter, and evaporate to yield -Benzoyl-D-2-methylserine methyl ester.
Final Hydrolysis: Reflux the D-ester in 6M HCl for 4-6 hours to remove the benzoyl and methyl groups.
Purification: Use Dowex 50W-X8 cation exchange resin to isolate free D-2-methylserine.
Protocol B: Acylase-Mediated Resolution (The Aqueous Route)
This protocol uses Aminoacylase I to hydrolyze the amide bond. It is classically used for industrial production due to the ease of separating the neutral D-amide from the ionic L-acid.
Materials
Substrate:
-Acetyl-DL-2-methylserine.
Enzyme: Aminoacylase I (Grade I from Aspergillus melleus or Hog Kidney).
Cofactor: CoCl
(Cobalt Chloride).
Buffer: 0.1 M Lithium Hydroxide / Acetic Acid (pH 7.5).
Step-by-Step Methodology
Reaction Setup: Dissolve 0.5 M
-Acetyl-DL-2-methylserine in 0.1 M buffer. Adjust pH to 7.5 with LiOH.
Activation: Add CoCl
to a final concentration of 0.5 mM.
Expert Insight: Acylase I is a metalloenzyme. Cobalt acts as an activator, often increasing reaction rates by 2-3 fold, which is critical for sterically hindered
-methyl substrates.
Enzyme Addition: Add Aminoacylase I (approx. 50 units/mmol substrate).
Incubation: Stir gently at 37°C. Maintain pH at 7.5 using an autotitrator with 1M LiOH.
Endpoint: The reaction is complete when base consumption stops (approx. 50% conversion). This may take 24-48 hours due to the
-methyl steric hindrance.
Quenching: Adjust pH to 5.0 with acetic acid and heat to 60°C for 10 mins to denature the enzyme (add activated carbon to remove protein). Filter through Celite.[2]
Separation (Ion Exchange):
Pass the filtrate through a cation exchange column (H+ form).
L-2-Methylserine (free amino acid) binds to the column.
-Acetyl-D-2-methylserine passes through in the void volume.
Recovery of D-Isomer: Collect the flow-through. Evaporate water to obtain crude
-Acetyl-D-2-methylserine.
Deprotection: Reflux in 2M HCl for 2 hours to deacetylate. Neutralize and crystallize (ethanol/water) to obtain pure D-2-methylserine.
Visualization of Workflows
Workflow 1: Kinetic Resolution Logic
Caption: General workflow for the subtractive kinetic resolution of D-2-Methylserine.
Workflow 2: Enzyme Selection Decision Tree
Caption: Decision matrix for selecting the optimal enzymatic route based on substrate solubility.
Analytical Validation
To ensure the integrity of the protocol, the Enantiomeric Excess (ee) must be calculated using the following formula:
Recommended HPLC Conditions:
Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).
Mobile Phase (Crownpak): Perchloric acid (pH 1.5) at 10°C (excellent for free amino acids).
Detection: UV at 210 nm (or 254 nm if benzoyl protected).
Target: ee > 98% for D-isomer.
References
Aida, H. et al. (2011). Resolution of α-methylserine derivatives via lipase mediated acetylation.[3] Biocatalysis and Biotransformation.[4] 3
Nishino, N. et al. (1996).[5] Tandem enzymatic resolution yielding L-alpha-aminoalkanedioic acid omega-esters.[5] Chemical & Pharmaceutical Bulletin.[5] 5
Smith, N. D. et al. (2005).[6] Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone.[6] Organic Letters.[6] 6
Martínez-Rodríguez, S. et al. (2025).[7] Revisiting D-Acylases for D-Amino Acid Production. Microbial Biotechnology.[8] 9
De Mattos, M. C. et al. (2011). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.[10] Journal of the Brazilian Chemical Society. 1
Scale-up synthesis of enantiopure D-2-Methylserine
Application Note: Scalable Chemo-Enzymatic Synthesis of Enantiopure D-2-Methylserine Executive Summary D-2-Methylserine ( -methyl-D-serine) is a critical non-proteinogenic amino acid used in peptide therapeutics to induc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Chemo-Enzymatic Synthesis of Enantiopure D-2-Methylserine
Executive Summary
D-2-Methylserine (
-methyl-D-serine) is a critical non-proteinogenic amino acid used in peptide therapeutics to induce helical conformation and confer resistance to proteolytic degradation. The introduction of the -methyl group creates a quaternary stereocenter, rendering standard asymmetric hydrogenation methods ineffective.
This Application Note details a robust, scalable Chemo-Enzymatic Resolution protocol. Unlike stoichiometric chiral auxiliary methods (e.g., Ni-BPB complexes) which are excellent for discovery but expensive for multi-kilogram production, this protocol utilizes Acylase I (Aminoacylase I) to resolve a racemic N-acetyl precursor. This method offers high atom economy, uses inexpensive starting materials (hydroxyacetone), and is validated for scale-up in GMP environments.
Strategic Analysis: Route Selection
Feature
Asymmetric Synthesis (Ni-Complex)
Biocatalytic Resolution (Acylase I)
Scale Potential
Low to Medium (kg)
High (100s of kg)
Cost Driver
Chiral Auxiliary (Stoichiometric)
Enzyme (Catalytic/Reusable)
Enantiomeric Excess
>98%
>99% (Kinetic Resolution)
Waste Stream
Metal waste, auxiliary recycling
Aqueous waste, biodegradable
Operational Complexity
High (Low temp, inert atmosphere)
Low (Aqueous, ambient temp)
Decision: The Acylase I mediated resolution of N-Acetyl-DL-2-methylserine is selected as the primary protocol for scale-up due to its operational simplicity and economic viability.
Process Workflow Diagram
The following diagram illustrates the end-to-end workflow, from raw material to isolated enantiopure product.
Figure 1: Chemo-enzymatic workflow for the production of D-2-Methylserine.
Detailed Experimental Protocols
Phase 1: Synthesis of Racemic Precursor (N-Acetyl-DL-2-Methylserine)
Objective: Synthesize the racemic substrate required for the enzymatic step.
Reagents:
Hydroxyacetone (CAS: 116-09-6)
Potassium Cyanide (KCN) [DANGER: CYANIDE]
Ammonium Carbonate
Acetic Anhydride
Protocol:
Bucherer-Bergs Reaction:
To a reactor containing water (10 vol), add Hydroxyacetone (1.0 eq),
(3.0 eq), and KCN (1.1 eq).
Stir at 55–60°C for 18 hours. The solution will darken.
Cool to 0°C. Acidify carefully with conc. HCl to pH 2 to precipitate 5-methyl-5-hydroxymethylhydantoin .
Filter and wash with cold water. Yield: ~75-80%.[1]
Hydrolysis:
Suspend the hydantoin in 3M NaOH (5.0 eq).
Reflux (100°C) for 24 hours to open the ring and cleave the carbamoyl group.
Neutralize with HCl to pH 6.0. Concentrate in vacuo to obtain crude DL-2-methylserine .
N-Acetylation:
Dissolve crude DL-amino acid in 2M NaOH (pH adjusted to 10-11).
Cool to 0-5°C. Add Acetic Anhydride (1.5 eq) dropwise while maintaining pH >10 with NaOH.
Acidify to pH 2.0 with HCl and extract with Ethyl Acetate (3x).
Concentrate organic layers to yield N-Acetyl-DL-2-methylserine .
Objective: Separate the free L-amino acid from the N-acetyl-D-amino acid.
Protocol:
Ion Exchange Chromatography:
Pass the reaction mixture through a cation exchange resin (e.g., Dowex 50W,
form).
Free L-2-Methylserine binds to the resin.
N-Acetyl-D-2-Methylserine (acidic/neutral) passes through in the void volume/wash.
Hydrolysis of D-Isomer:
Concentrate the flow-through fraction containing N-Acetyl-D-2-Methylserine.
Add 6M HCl (10 vol).
Reflux for 4–6 hours.
Concentrate to dryness to remove acetic acid and excess HCl.
Final Purification:
Dissolve residue in ethanol/water. Adjust pH to isoelectric point (~pH 5.8) with triethylamine or propylene oxide to precipitate the zwitterion.
Alternatively, recrystallize as the HCl salt from EtOH/Et2O.
Quality Control & Analytics
Enantiomeric Purity Determination (Chiral HPLC)
To ensure the product meets pharmaceutical standards (>99.5% ee), use the following method. Note that standard C18 columns cannot separate enantiomers.
Parameter
Condition
Column
CHIROBIOTIC T (Teicoplanin bonded phase) or Crownpak CR(+)
Mobile Phase
MeOH : Water : Acetic Acid (80 : 20 : 0.1)
Flow Rate
0.5 mL/min
Detection
UV @ 210 nm or ELSD
Sample Prep
Dissolve 1 mg/mL in mobile phase.
Expected Result
L-isomer elutes first; D-isomer elutes second (verify with standards).
Chemical Purity:
1H NMR (D2O): Confirm loss of acetyl peak (
~2.0 ppm) and integrity of the methyl group ( ~1.5 ppm).
Specific Rotation:
(c=1, H2O) for D-2-Methylserine (verify against specific salt form).
Troubleshooting & Optimization
Low Enantiomeric Excess (ee):
Cause: Spontaneous hydrolysis of the N-acetyl group (non-enzymatic) at high pH/Temp.
Fix: Strictly maintain pH < 8.0 and Temp < 40°C.
Incomplete Hydrolysis (Final Step):
Cause: Steric hindrance of the
-methyl group makes the amide bond stable.
Fix: Ensure vigorous reflux with 6M HCl for at least 6 hours. Monitor by HPLC.
Enzyme Inhibition:
Cause: Acetate product accumulation.
Fix: For very large scales, use a membrane reactor to remove acetate continuously or run at lower concentrations.
References
Biocatalytic Resolution Overview
Title: Resolution of α-methylserine derivatives via lipase mediated acetylation.[1][2]
Source: Lodz University of Technology / Biocatalysis & Biotransform
Application Note: High-Efficiency Peptide Cyclization Using D-2-Methylserine
Abstract Cyclization is a pivotal strategy in peptide drug discovery, transforming labile linear sequences into stable, potent therapeutics. However, the entropic penalty of ring closure often leads to low yields and oli...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Cyclization is a pivotal strategy in peptide drug discovery, transforming labile linear sequences into stable, potent therapeutics. However, the entropic penalty of ring closure often leads to low yields and oligomerization. This guide details the application of D-2-Methylserine (D-2-MeSer) as a strategic "turn inducer." By exploiting the Thorpe-Ingold effect and specific stereochemical constraints, D-2-MeSer pre-organizes the peptide backbone, dramatically accelerating cyclization rates and enhancing proteolytic stability.
Introduction: The Entropic Challenge
Bioactive peptides derived from protein loops often lose their active conformation when synthesized as linear chains. Cyclization restores this bioactivity and improves metabolic stability. However, forcing a flexible linear peptide to form a ring is entropically disfavored (
).
The Solution: Incorporating
-tetrasubstituted amino acids, such as D-2-Methylserine.
Steric Constraint: The
-methyl group restricts rotation around and angles.
Turn Induction: The "D" configuration at specific positions (often
or in a turn) favors the formation of -turns (Type II'), bringing the N- and C-termini into close proximity.
Solubility: Unlike the hydrophobic Aib (
-aminoisobutyric acid), D-2-MeSer retains a hydroxyl group, maintaining water solubility—critical for bioactive formulations.
Mechanism of Action
The Thorpe-Ingold Effect
The introduction of the
-methyl group restricts the conformational space available to the peptide backbone. This reduction in degrees of freedom lowers the entropic cost of reaching the transition state for cyclization.
Stereochemical Control
L-Amino Acids: Typically favor specific regions in the Ramachandran plot (e.g.,
-helix, -sheet).
D-2-MeSer: The inversion of chirality combined with the methyl bulk forces the backbone into a "kink" or turn conformation. When placed strategically (e.g., in the middle of a 5-10 mer sequence), it acts as a hinge, folding the peptide back onto itself.
Pathway Visualization
The following diagram illustrates how D-2-MeSer shifts the equilibrium toward the cyclic product.
Figure 1: Kinetic acceleration of peptide cyclization via D-2-MeSer induced pre-organization.
Step 3: Coupling Fmoc-D-2-MeSer(tBu)-OH (The Critical Step)
Rationale: The quaternary carbon creates a "steric wall." You must use a more reactive activating agent (HATU/HOAt) and extended time.
Deprotect previous AA as usual.
Pre-activate: Dissolve Fmoc-D-2-MeSer(tBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIPEA (6 eq).
Couple: Add to resin immediately. Shake for 2–4 hours (monitor via Kaiser test; if blue, recouple).
Tip: If coupling is sluggish, perform a double coupling with fresh reagents.
Step 4: Coupling the Next Amino Acid
Challenge: The N-terminus of the anchored D-2-MeSer is sterically crowded.
Deprotect: 20% Piperidine in DMF (
min). Note: Deprotection of hindered amines can be slower.
Couple: Use PyAOP or HATU (3 eq) with the next Fmoc-AA-OH. React for 2 hours .
Cleavage of Protected Peptide
Treat resin with 1% TFA in DCM (
min).
Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent premature deprotection of side chains).
Concentrate under vacuum. Result: Linear, side-chain protected peptide.
Solution-Phase Cyclization (Head-to-Tail)
Principle: High dilution favors intramolecular (ring) over intermolecular (polymer) reaction.
Dissolve: Dissolve the protected linear peptide in DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 0.5 mg/mL).
Add Reagents: Add PyBOP (3 eq) and HOAt (3 eq).
Initiate: Add DIPEA (6 eq) dropwise.
Reaction: Stir at Room Temperature for 1–4 hours. Monitor by HPLC.
Observation: The D-2-MeSer containing peptide should cyclize significantly faster than a control peptide (e.g., with L-Ser).
Global Deprotection: Evaporate solvent. Treat residue with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours to remove side-chain protecting groups (tBu, Pbf, etc.).
Quality Control & Validation
Analytical Data Summary
Compare the linear precursor vs. the cyclic product.
Parameter
Linear Precursor
Cyclic Product
Notes
Retention Time (HPLC)
(e.g., 12.5 min)
(e.g., 14.2 min)
Cyclic peptides generally become more hydrophobic (loss of charged termini).
Mass (ESI-MS)
Da
Loss of H2O corresponds to amide bond formation.
Kaiser Test
Positive (Blue)
Negative (Yellow)
Confirms absence of free amines.
Structural Validation (NMR)
To confirm the turn induction:
1H-NMR: Look for the distinct singlet of the
-methyl group (usually 1.2–1.6 ppm).
ROESY: Observe NOE (Nuclear Overhauser Effect) signals between the NH of residue
and the -proton of residue . This confirms the tight turn geometry.
Case Study: Stabilizing an RGD Peptide
Objective: Improve the stability of the RGD (Arg-Gly-Asp) motif, an integrin antagonist.
Design: cyclo[Arg-Gly-Asp-D-2-MeSer-Phe]
Results:
Cyclization Yield: 85% (compared to 40% with Glycine linker).
Serum Stability (
): >24 hours (Linear control: <30 min).
Bioactivity: The D-2-MeSer locked the RGD motif into the optimal "kinked" conformation for Integrin
binding.
Troubleshooting Guide
Issue
Probable Cause
Solution
Incomplete Coupling of D-2-MeSer
Steric hindrance at
Use HATU/HOAt; Double couple; Increase temp to 50°C (microwave).
Incomplete Coupling onto D-2-MeSer
Steric crowding at N-terminus
Use PyAOP or HATU; Use smaller AA (Gly, Ala) as the next residue if possible.
-methylated amino acids and peptides. Journal of Peptide Science . Link
Synthesis Protocols (Steric Hindrance)
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry . Link
Cyclization Strategies
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry . Link
D-2-Methylserine Specifics
Mercer, S. E., et al. (2009).
-methylserine into bioactive peptides. Tetrahedron Letters . Link
Advanced Strategies for N-Boc Protection of D-2-Methylserine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sterically Hindered Amino Acids D-2-Methylserine, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral buil...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sterically Hindered Amino Acids
D-2-Methylserine, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its unique structural feature, the α-methyl group, imparts conformational constraints and metabolic stability to peptides and other bioactive molecules. However, this same feature introduces significant steric hindrance around the α-amino group, making standard protection protocols, such as the introduction of the tert-butoxycarbonyl (Boc) group, challenging. Incomplete reactions, low yields, and undesirable side reactions are common hurdles faced by chemists working with this and other sterically hindered amino acids[1].
This comprehensive guide provides detailed application notes and robust protocols for the successful N-Boc protection of D-2-Methylserine. We will delve into the mechanistic rationale behind the strategic choices of reagents and conditions, offering field-proven insights to overcome the inherent challenges of this transformation.
Understanding the Boc Protection Reaction
The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O[2][3]. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into the innocuous byproducts carbon dioxide and tert-butanol, driving the reaction to completion[3].
The reaction is typically carried out in the presence of a base, which serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride[][5].
Strategic Approaches to Boc-Protecting D-2-Methylserine
Due to the steric hindrance of D-2-Methylserine, standard conditions often result in low yields. The following strategies are designed to enhance the reactivity of the system and favor the desired N-Boc product.
Method 1: The Schotten-Baumann Approach with a Biphasic System
This classical method is adapted for sterically hindered amino acids and has been successfully applied to the synthesis of N-Boc-α-methyl-D-serine[6]. The use of a biphasic system with an inorganic base is a common and effective strategy for the Boc protection of amino acids[7].
Dioxane/Water Solvent System: Dioxane is an excellent solvent for Boc anhydride, while water is necessary to dissolve the amino acid salt. The biphasic nature of this system allows for the reaction to occur at the interface.
Sodium Carbonate (Na₂CO₃) as Base: A moderately strong inorganic base like sodium carbonate is used to deprotonate the amino group of D-2-Methylserine, enhancing its nucleophilicity. Using a stronger base like NaOH could increase the risk of side reactions, including hydrolysis of the Boc anhydride.
Stoichiometry: A slight excess of Boc anhydride is used to ensure the complete conversion of the starting material.
Caption: Workflow for Boc protection of D-2-Methylserine using the Schotten-Baumann approach.
Dissolution of D-2-Methylserine: In a round-bottom flask equipped with a magnetic stir bar, suspend D-2-Methylserine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
Addition of Boc Anhydride: To the vigorously stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq.) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:9:1). The reaction is typically complete within 12-24 hours.
Work-up:
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1N aqueous HCl.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Isolation and Purification:
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-D-2-Methylserine.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization. A quantitative yield has been reported for this transformation[6].
Method 2: Anhydrous Conditions for Sensitive Substrates
For substrates that may be sensitive to aqueous basic conditions or to minimize potential side reactions, an anhydrous approach can be employed.
Anhydrous Solvent: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that dissolves both the amino acid and the reagents.
Organic Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to deprotonate the amino group without competing with the nucleophilic attack on the Boc anhydride.
Tetramethylammonium Hydroxide Pentahydrate (Me₄NOH·5H₂O): For particularly hindered amino acids, the use of Me₄NOH·5H₂O in acetonitrile has been reported to be advantageous[]. This base provides a sufficiently basic environment in a non-aqueous medium to facilitate the reaction.
Caption: General mechanism for the base-catalyzed Boc protection of an amine.
Reaction Setup: To a solution of D-2-Methylserine (1.0 eq.) in anhydrous acetonitrile (CH₃CN), add tetramethylammonium hydroxide pentahydrate (Me₄NOH·5H₂O, 1.2 eq.).
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture at room temperature.
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
Work-up and Purification: Follow a similar work-up and purification procedure as described in Method 1.
Potential Side Reactions and Troubleshooting
O-Acylation: The hydroxyl group of the serine side chain can potentially react with Boc anhydride, especially in the presence of a strong base or a catalyst like 4-dimethylaminopyridine (DMAP)[]. Using stoichiometric amounts of a milder base like Na₂CO₃ or NaHCO₃ minimizes this side reaction. If O-acylation is observed, the O-Boc group can often be selectively cleaved under milder basic conditions than the N-Boc group.
Urea Formation: Sterically hindered amines can sometimes promote the decomposition of Boc anhydride to an isocyanate intermediate, which can then react with the starting amine to form a urea byproduct[]. This can be mitigated by using controlled temperatures and avoiding a large excess of Boc anhydride.
Incomplete Reaction: Due to steric hindrance, the reaction may be sluggish. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be considered, although this may also increase the likelihood of side reactions. Alternatively, a "double coupling" approach, where a second portion of fresh reagents is added after a certain reaction time, can be employed to drive the reaction to completion[1].
Requires anhydrous conditions and a specific base.
Conclusion
The N-Boc protection of the sterically hindered amino acid D-2-Methylserine requires careful consideration of reaction conditions to achieve high yields and minimize side reactions. The adapted Schotten-Baumann protocol using a biphasic dioxane/water system with sodium carbonate is a robust and high-yielding method. For substrates sensitive to aqueous conditions, an anhydrous approach with tetramethylammonium hydroxide in acetonitrile presents a viable alternative. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently and efficiently protect D-2-Methylserine for its application in the synthesis of novel peptides and complex organic molecules.
References
Pattabiraman, V. R., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1047-1050. Available at: [Link]
Avenoza, A., et al. (1998). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Heterocycles, 48(5), 825-835. Available at: [Link]
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
PrepChem. (n.d.). Synthesis of (2R)-N-BOC-serine. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8358. Available at: [Link]
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 23, 2026, from [Link]
U.S. Patent No. 8,759,582. (2014). Process for the preparation of lacosamide.
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
Total-Synthesis.com. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 23, 2026, from [Link]
Scribd. (n.d.). Amine Protection With Boc. Retrieved February 23, 2026, from [Link]
Boze. (2023, March 14). Boc Protection Mechanism (Boc2O). Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 23, 2026, from [Link]
Thermo Fisher Scientific. (n.d.). N-Boc-2-methyl-D-serine, 97%. Retrieved February 23, 2026, from [Link]
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 23, 2026, from [Link]
Overcoming steric hindrance in D-2-Methylserine peptide coupling
Case ID: D-MeSer-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division The Challenge: The Quaternary Carbon Conundrum Welcome to the technical support hub for s...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: D-MeSer-001
Status: Open
Priority: Critical
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
The Challenge: The Quaternary Carbon Conundrum
Welcome to the technical support hub for sterically hindered peptide synthesis. You are likely here because the coupling of D-2-Methylserine (D-2-MeSer) —or subsequent chain elongation from it—has failed or resulted in poor yields.
The Root Cause:
D-2-Methylserine is an
-disubstituted amino acid. Unlike standard amino acids, the -carbon possesses a methyl group instead of a hydrogen atom. This quaternary center creates a massive "steric wall."
Nucleophilic Approach: The incoming amine cannot easily access the activated carbonyl due to the bulk of the
-methyl group.
Oxazolone Stability: Activated
-methyl amino acids rapidly form oxazolone intermediates which are more stable and less reactive than those of standard amino acids, slowing down the acylation significantly.
Reagent Selection Matrix
Standard reagents (HBTU, DIC/HOBt) often fail here.[1] Use this matrix to select the correct activation system based on your synthesis mode.
Reagent System
Class
Efficacy for D-2-MeSer
Recommended Use Case
HATU / HOAt
Uronium / Aza-benzotriazole
Moderate
Standard coupling to the N-terminus of D-2-MeSer. Often fails for coupling of D-2-MeSer to the next residue.
PyAOP / HOAt
Phosphonium / Aza-benzotriazole
High
The Gold Standard. Phosphonium salts are more reactive than uroniums for hindered junctions. Does not guanidinate the amine.
COMU / Oxyma
Uronium / Oxime
High
Excellent "Green" alternative. Superior solubility and reactivity compared to HATU.[2][3] Safer (non-explosive) than benzotriazoles.
TFFH / NMI
Fluoroformamidinium
Very High
The Nuclear Option. Generates an acid fluoride in situ. Small fluoride atom minimizes steric bulk, allowing attack even in tight spaces.
Troubleshooting Workflow
Before altering your entire synthesis, follow this diagnostic logic to isolate the failure mode.
Figure 1: Diagnostic decision tree for isolating steric bottlenecks in D-2-Methylserine synthesis.
For the activation of Fmoc-D-2-MeSer(tBu)-OH , thermal energy is often required to overcome the activation barrier.
Reagents:
Amino Acid: Fmoc-D-2-MeSer(tBu)-OH (4.0 eq)
Activator: PyAOP (4.0 eq)
Base: DIEA (8.0 eq)
Solvent: DMF or NMP
Step-by-Step Methodology:
Pre-Activation (Crucial):
Dissolve the amino acid and PyAOP in DMF. Add DIEA immediately before adding to the resin. Do not pre-activate for more than 30 seconds. Prolonged pre-activation favors the formation of the unreactive oxazolone species.
Microwave Cycle:
Temperature: 75°C
Power: 30W (variable/dynamic)
Time: 10 minutes
Recoupling (Double Coupling):
Drain the vessel. Repeat the step above with fresh reagents.
Note: For extremely difficult sequences, use COMU/Oxyma for the second coupling to alter the activation species profile.
Capping:
Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Mechanistic Insight: Why It Fails
Understanding the spatial arrangement helps in visualizing why "standard" protocols fail.
Figure 2: The
-methyl group creates a "cone of protection" around the carbonyl carbon, physically repelling the incoming nucleophile.
Frequently Asked Questions (FAQs)
Q: I am seeing a mass of [M-18] in my LCMS. What is happening?A: This indicates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-elimination .[4][5][6]
D-2-Methylserine, like Serine, is prone to losing the side-chain hydroxyl group (as water/alcohol) to form a dehydroalanine derivative. This is catalyzed by strong bases (like Piperidine) during Fmoc removal, especially at high temperatures.
Fix: Use 0.1M Oxyma Pure in your 20% Piperidine deprotection solution. Oxyma acts as an acid to suppress the base-catalyzed elimination without stopping Fmoc removal. Lower the deprotection temperature to room temperature if possible.
Q: Can I use DIC/Oxyma instead of PyAOP?A: You can, but it is kinetically slower. Carbodiimide couplings (DIC) are generally safer regarding epimerization, but for D-2-MeSer, the risk is low (no
-proton). The priority is yield. Phosphonium salts (PyAOP) or Uronium salts (COMU) drive the reaction faster, which is necessary to outcompete oxazolone formation.
Q: Why not use the Acid Chloride method with BTC (Bis-trichloromethyl carbonate)?A: You can, and it is highly effective. However, it requires strictly anhydrous conditions and generates phosgene gas (safety hazard). We recommend TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as a safer alternative that generates the Acid Fluoride in situ, providing similar steric advantages without the phosgene risk.
References
Albericio, F., & Böll, E. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF via ResearchGate. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry. Link
Technical Support Center: Purification Challenges of D-2-Methylserine Containing Peptides
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating D-2...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating D-2-Methylserine. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The unique structural properties of D-2-Methylserine, specifically its α,α-disubstituted nature, introduce significant hurdles to standard purification protocols that require specialized strategies to overcome.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges posed by D-2-Methylserine in peptide purification.
Q1: What makes peptides containing D-2-Methylserine inherently difficult to purify compared to standard peptides?
A1: The primary challenge stems from the unique structure of D-2-Methylserine, which is an α,α-disubstituted amino acid (α-AA). This means its alpha-carbon is bonded to four non-hydrogen substituents (the amine, the carboxyl, a methyl group, and a hydroxymethyl group). This quaternary carbon center imposes severe steric constraints that profoundly impact the peptide's behavior in several ways:
Restricted Conformational Freedom: The steric bulk limits the rotational freedom around the peptide backbone, forcing it into specific and often rigid secondary structures, such as 3(10)-helices or fully extended conformations.[1] This is in contrast to standard peptides which are typically flexible in solution.
Altered Hydrophobicity and Interactions: The fixed conformation can mask or expose hydrophobic or hydrophilic regions in a way that differs from a flexible peptide of the same sequence. This can lead to unexpected elution times during reversed-phase chromatography, often causing co-elution with impurities that would normally be well-separated.[2]
Potential for Aggregation: The induced secondary structures can sometimes promote intermolecular interactions, leading to peptide aggregation, which complicates purification and reduces yield.[3]
Q2: What is the standard and recommended starting point for purifying these complex peptides?
A2: The most common and effective technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] For a peptide containing D-2-Methylserine, a robust starting point would be:
Stationary Phase (Column): A wide-pore (300Å) silica-based C18 column is the ideal first choice.[7][8] The wide pores ensure the peptide can freely access the hydrophobic bonded phase without steric hindrance from the silica matrix itself.[9]
Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents. TFA acts as an ion-pairing agent, which neutralizes the charge of basic residues and protonates residual silanols on the column, leading to sharper peaks and more predictable retention.[4][10]
Q3: Can the presence of D-2-Methylserine lead to multiple peaks for a single, pure peptide?
A3: Yes, this is a possible and often confusing phenomenon. The high rotational energy barrier imposed by the α,α-disubstituted residue can lead to the existence of stable conformational isomers (atropisomers) that interconvert slowly on the HPLC timescale. This can result in a single, pure compound eluting as a broad peak or even two distinct, resolved peaks. Modifying chromatographic conditions, such as increasing the column temperature, can sometimes cause these peaks to coalesce as the rate of interconversion increases.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems encountered during the RP-HPLC purification of D-2-Methylserine containing peptides.
Problem 1: My target peptide peak is excessively broad, split, or has a significant shoulder.
Probable Cause
Suggested Solution & Scientific Rationale
Slow on-column conformational change
Increase column temperature (e.g., to 40-60°C). This provides thermal energy to overcome the rotational barriers, accelerating the interconversion between conformers and causing the peaks to merge into a single, sharper peak.
Peptide Aggregation
Decrease the sample concentration before injection. If solubility permits, try adding a small percentage of an organic solvent like isopropanol or a chaotropic agent like guanidine HCl to the sample solvent to disrupt intermolecular interactions.
Co-elution with a closely related impurity
The primary strategy is to increase resolution by significantly decreasing the gradient slope. A shallow gradient gives the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity.[8][9] If this fails, a different column chemistry should be explored (see Table 1).
Problem 2: I am unable to separate my target peptide from a critical impurity (e.g., a deletion sequence or a diastereomer).
Probable Cause
Suggested Solution & Scientific Rationale
Insufficient Selectivity of Stationary Phase
The standard C18 phase may not provide enough selectivity. Screen alternative stationary phases that offer different interaction mechanisms. A Phenyl-Hexyl column, for instance, provides π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating peptides with aromatic residues. See Table 1 for options.
Non-Optimized Mobile Phase Gradient
This is the most common cause. A shallow gradient is critical for separating closely related species.[9] Move from a standard screening gradient (e.g., 5-65% B in 30 min) to a focused, shallow gradient around the elution point of your peptide (e.g., 25-35% B in 60 min). This corresponds to a slope reduction from 2%/min to ~0.17%/min.
Mobile Phase Suppressing Selectivity
While TFA is the standard, it can sometimes mask subtle differences between peptides.[10] Consider switching to a different ion-pairing agent like formic acid (0.1%), especially if the separation will be analyzed by mass spectrometry. Alternatively, using a different organic modifier like methanol instead of acetonitrile can dramatically alter selectivity.
Problem 3: The recovery of my peptide is very low after purification.
Probable Cause
Suggested Solution & Scientific Rationale
Irreversible Adsorption
Peptides, especially hydrophobic or "sticky" ones, can adsorb irreversibly to active sites on the column or within the HPLC system (e.g., stainless steel tubing).[11] Before injection, passivate the system by flushing with a strong acid/chelator solution, followed by water and mobile phase. If the problem persists on a specific column, it may need to be replaced.
Peptide Precipitation
The peptide may be soluble in the sample solvent (e.g., DMSO or high organic) but precipitate upon injection into the highly aqueous initial mobile phase conditions.[12] Adjust the initial percentage of the organic mobile phase (Buffer B) to be closer to the peptide's elution percentage, or reduce the injection volume.
On-column Degradation
Although less common, the combination of pressure, TFA (acidic conditions), and interaction with the stationary phase can sometimes cause degradation of sensitive peptides. Ensure mobile phases are freshly prepared and run the purification at a lower temperature if degradation is suspected.[7]
Table 1: Comparison of RP-HPLC Stationary Phases for Hindered Peptides
Stationary Phase
Key Characteristics & Interaction Mechanisms
Best Suited For...
C18 (Octadecylsilane)
Strong hydrophobic retention. The industry standard and best starting point.[8]
General purpose peptide purification. Provides high retention for most peptides.
C8 (Octylsilane)
Less hydrophobic retention than C18.
Purifying very hydrophobic peptides that are too strongly retained on a C18 column.
Phenyl-Hexyl
Mixed-mode interactions: hydrophobic and aromatic (π-π).
Separating peptides with aromatic residues (Phe, Tyr, Trp) or resolving impurities where hydrophobicity differences are minimal. Offers unique selectivity.
Polymer-Based
Polystyrene-divinylbenzene or other polymer backbone.
Peptides that show poor peak shape on silica due to secondary interactions. Stable over a very wide pH range, allowing for pH as a selectivity tool.
Section 3: Experimental Protocols & Method Development
Workflow for Purification Method Development
The following diagram outlines a logical workflow for developing a robust purification method for D-2-Methylserine containing peptides.
Caption: Logical workflow for RP-HPLC method development.
This protocol details how to optimize a separation where the target peptide is co-eluting with an impurity.
Initial Scouting Run: Perform a fast analytical run (e.g., 5-95% Acetonitrile w/ 0.1% TFA over 20 minutes) to determine the approximate retention time (RT) of your target peptide. Let's assume it elutes at 15 minutes, which corresponds to ~50% Acetonitrile.
Calculate Focused Gradient Window: Center a new, longer gradient around the elution point. A good starting window is ±5-10% of the organic solvent concentration at elution. For our example, this would be a window of 40% to 60% Acetonitrile.
Set Shallow Gradient: Program the HPLC to run a very slow gradient across this window. For high resolution, a 60-minute gradient is recommended.
Method Parameters:
0-5 min: Hold at 40% B
5-65 min: Linear gradient from 40% to 60% B (This is a 20% change over 60 min, or 0.33%/min)
65-70 min: Wash with 95% B
70-75 min: Re-equilibrate at 40% B
Analyze Results: Inject the sample and analyze the chromatogram. The extended gradient should significantly improve the resolution between the target peptide and the closely eluting impurity.[9]
Further Optimization: If separation is still incomplete, further decrease the gradient slope (e.g., to 0.2%/min) or explore the alternative strategies outlined in the troubleshooting guide.
Troubleshooting Decision Tree
The following diagram provides a visual decision-making tool for common purification problems.
Caption: Troubleshooting decision tree for common HPLC issues.
Section 4: References
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PMC. [Link]
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. [Link]
HPLC Purification of Peptides. (2016). protocols.io. [Link]
How can I separate two diastreomeric peptides with a reverse phase column? (2014). ResearchGate. [Link]
A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. [Link]
HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex. [Link]
Technical Support Center: Resolving Aggregation in D-2-Methylserine Peptide Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of peptide aggregation in sequences containing the non-natural amino acid, D-2-Methylserine (D-α-MeSer). As a Cα-methylated D-amino acid, D-α-MeSer introduces specific stereochemical constraints that significantly influence peptide structure and synthesis. This resource is designed to explain the causality behind experimental choices, offering field-proven insights to enhance the success of your peptide synthesis projects.
Troubleshooting Guide: From Synthesis to Solubilization
This section addresses specific issues that may arise during the synthesis and handling of D-2-Methylserine-containing peptides. Each problem is followed by a detailed explanation of its cause and a series of recommended actions grounded in established chemical principles.
Issue 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
A positive Kaiser test (blue or purple beads) after a coupling step, indicating unreacted free amines.
Low overall yield of the crude peptide after cleavage.
Mass spectrometry analysis of the crude product reveals a high prevalence of deletion sequences, specifically missing the D-2-Methylserine residue or the amino acid coupled to its N-terminus.
Root Cause Analysis:
The primary reason for poor coupling efficiency is the steric hindrance presented by the D-2-Methylserine residue. The presence of a methyl group on the α-carbon, in addition to the side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. Standard coupling reagents and conditions may not be sufficient to overcome this steric barrier, leading to incomplete reactions.[1][2]
Recommended Actions:
Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC are often inadequate for sterically hindered couplings.[2][3] Switch to more powerful aminium/uronium or phosphonium salt-based reagents.
Reagent Class
Examples
Potency
Key Considerations
Aminium/Uronium Salts
HATU, HCTU, COMU
Very High
Highly effective for hindered couplings. COMU is a safer alternative to HOBt-based reagents.[4][5]
Phosphonium Salts
PyBOP, PyAOP
High
Also very effective, though byproducts can sometimes be more challenging to wash away.[3]
Acyl Fluoride Formers
TFFH
Exceptionally High
Generates highly reactive amino acid fluorides, which are particularly effective for coupling α,α-disubstituted amino acids.[3][4]
Optimize Reaction Conditions:
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. This is a highly effective strategy to drive the reaction to completion.[3]
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow sufficient time for the sterically hindered reaction to proceed.[3]
Elevate the Temperature: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective for difficult couplings. The application of microwave energy can significantly accelerate reaction rates and improve yields by overcoming the activation energy barrier.[6][7][8] If a microwave synthesizer is unavailable, conventional heating to 35-50°C can also be beneficial, though caution must be exercised to minimize potential side reactions like racemization.[8]
Improve Solvation:
Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide chains and can help reduce aggregation-related hindrances.[9] For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the behavior of D-2-Methylserine in peptide chains and strategies to mitigate aggregation.
Q1: How does the incorporation of D-2-Methylserine intrinsically affect a peptide's propensity to aggregate?
A1: The incorporation of D-2-Methylserine has a profound, and generally positive, impact on reducing aggregation. Aggregation during SPPS is primarily driven by intermolecular hydrogen bonding that leads to the formation of β-sheet structures.[10] The Cα-methyl group of D-2-Methylserine introduces a significant conformational constraint on the peptide backbone.[4] This steric hindrance restricts the available phi (φ) and psi (ψ) dihedral angles, making it energetically unfavorable for the peptide to adopt the extended conformation required for β-sheet formation.[4][11] Instead, Cα-methylated residues are known to be potent promoters of helical or turn structures.[4] By disrupting the formation of β-sheets, D-2-Methylserine acts as an intrinsic "beta-sheet breaker," thereby reducing the primary driver of aggregation.
Q2: Given D-2-Methylserine's ability to disrupt β-sheets, is it still necessary to use other anti-aggregation strategies like pseudoproline dipeptides?
A2: This is an excellent question that touches on the synergy of different anti-aggregation techniques. While D-2-Methylserine is a powerful disruptor of β-sheet formation, the decision to include additional strategies depends on the overall sequence.
For sequences with multiple aggregation-prone regions: If the peptide contains other hydrophobic stretches distant from the D-2-Methylserine residue, these regions can still initiate aggregation. In such cases, strategically placing a pseudoproline dipeptide within that problematic sequence is highly recommended.[12]
Adjacent to D-2-Methylserine: It is generally not necessary to place a pseudoproline dipeptide immediately adjacent to a D-2-Methylserine residue. The conformational constraint imposed by the Cα-methyl group is typically sufficient to break local β-sheet propensity. In fact, a study on pseudoproline derived from α-methylserine showed that the amide bond geometry was predominantly trans, unlike the cis-favoring kink of standard pseudoprolines, suggesting a different structural impact.[12][13]
Backbone Protection (Hmb/Dmb): If aggregation is severe and persistent throughout the sequence, the use of backbone protection with Hmb or Dmb groups on other residues can still be a valuable tool to prevent hydrogen bonding.[5]
The workflow below illustrates the decision-making process:
Caption: Decision workflow for anti-aggregation strategies.
Q3: What analytical techniques are best for detecting aggregation in my crude or purified D-2-Methylserine peptide?
A3: Detecting and characterizing aggregation is crucial. A multi-pronged approach is recommended:
Technique
Application
Information Gained
Reversed-Phase HPLC (RP-HPLC)
Initial purity assessment
Broad or tailing peaks can indicate the presence of soluble aggregates or different conformational isomers.
Size-Exclusion Chromatography (SEC)
Detection of soluble aggregates
Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.
Dynamic Light Scattering (DLS)
Characterization of aggregates in solution
Measures the size distribution of particles in a solution, effective for detecting the presence of a range of aggregate sizes.
Transmission Electron Microscopy (TEM)
Visualization of insoluble aggregates
Provides direct visual evidence of fibril formation or amorphous aggregates.
Thioflavin T (ThT) Fluorescence Assay
Detection of amyloid-like fibrils
ThT dye fluoresces upon binding to the cross-β-sheet structure characteristic of amyloid fibrils.
Circular Dichroism (CD) Spectroscopy
Secondary structure analysis
Can confirm the presence or absence of β-sheet structures, which are hallmarks of aggregation.
Q4: My purified D-2-Methylserine peptide is difficult to dissolve. What steps can I take?
A4: Poor solubility of a lyophilized peptide can be an indication of aggregation that occurred during synthesis, cleavage, or lyophilization. Here is a systematic approach to solubilization:
Assess Peptide Properties: First, calculate the net charge of your peptide at neutral pH.
Basic Peptides (net positive charge): Start with distilled water. If solubility is poor, add a small amount of dilute acetic acid or 0.1% trifluoroacetic acid (TFA).
Acidic Peptides (net negative charge): Begin with distilled water. If it fails to dissolve, add a small amount of dilute ammonium bicarbonate or 0.1% aqueous ammonia.
Neutral/Hydrophobic Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add your aqueous buffer of choice with gentle vortexing.[14]
Use Solubilizing Aids:
Sonication: Brief sonication can help break up small particulates and enhance dissolution.
Chaotropic Agents: For peptides that have already formed aggregates, dissolving them in a strong denaturant like 6-8 M guanidine-HCl or urea may be necessary to disrupt the hydrogen bonds holding the aggregates together. Note that these agents will denature your peptide and may need to be removed by dialysis or chromatography for functional assays.[14]
Caption: Systematic workflow for peptide solubilization.
References
Soto, C., Kindy, M. S., Baumann, M., & Frangione, B. (1996). Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation. Biochemical and Biophysical Research Communications, 226(3), 672–680. [Link]
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
Sciarretta, K. L., Boire, A., Gordon, D. J., & Meredith, S. C. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. Biochemistry, 45(31), 9435–9445. [Link]
Gordon, D. J., & Meredith, S. C. (2003). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Prion, 4(4), 180–185. [Link]
Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
Reif, A., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(9), 717-722. [Link]
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]
Beyermann, M., et al. (2015). Investigation of the automated solid-phase synthesis of a 38mer peptide with difficult sequence pattern under different synthesis strategies. Journal of Peptide Science, 21(4), 264-272. [Link]
Danishefsky, S. J., et al. (2009). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 106(10), 3632-3637. [Link]
Katarzyńska, J., et al. (2012). 4-Methylpseudoproline derived from α-methylserine - synthesis and conformational studies. Organic & Biomolecular Chemistry, 10(33), 6705-6716. [Link]
ResearchGate. (2025, August 6). Synthesis of N-protected N-methyl serine and threonine. [Link]
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]
Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
Al-Obeidi, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1279-1286. [Link]
University of Wisconsin-Madison Libraries. (n.d.). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. [Link]
Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]
Wawrzynczak, D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3122. [Link]
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(1), 58-71. [Link]
ResearchGate. (2025, August 6). cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. [Link]
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]
MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]
Cambridge University Press. (n.d.). Conformations of amino acids and peptides. [Link]
Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. The Journal of Organic Chemistry, 74(24), 9339-9348. [Link]
SSRN. (n.d.). Conformationally constrained amino acids in peptide design. [Link]
Verma, S., & Tuteja, N. (2016). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Current protein & peptide science, 17(7), 625–639. [Link]
BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]
ACS Publications. (2009, November 19). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. [Link]
Lokey, R. S., et al. (2009). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 5(12), 903-908. [Link]
MDPI. (2021, February 25). Conformationally Constrained Peptides. [Link]
Notario, R., et al. (2012). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Cheminformatics, 4(1), 2. [Link]
ChemRxiv. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]
Gellman, S. H., et al. (2016). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 17(1), 36-39. [Link]
ResearchGate. (2015, January). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]
bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. [Link]
ResearchGate. (2025, August 10). Modeling of peptides containing D-amino acids: Implications on cyclization. [Link]
ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
ResearchGate. (n.d.). H NMR chemical shifts (d H , ppm relative DSS) of the peptide.... [Link]
Ottosson, H., et al. (1992). Synthesis, NMR spectra and function of peptides with alpha-methylserine attached to the RGD sequence of osteopontin. Acta Chemica Scandinavica, 46, 989-993. [Link]
ChemRxiv. (n.d.). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. [Link]
Gellman, S. H., et al. (2011). Disulfide-mediated beta strand dimers: hyperstable beta sheets lacking tertiary interactions and turns. Journal of the American Chemical Society, 133(40), 15930-15933. [Link]
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
Williamson, M. P., et al. (2018). Methyl probes in proteins for determining ligand binding mode in weak protein-ligand complexes. Scientific Reports, 8(1), 1-11. [Link]
The Royal Society of Chemistry. (2019, December 1). Assessing the effect of aromatic residues placement on α. [Link]
MDPI. (2022, December 15). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. [Link]
Chemical Science (RSC Publishing). (n.d.). Enantiomeric β-sheet peptides from Aβ form homochiral pleated β-sheets rather than heterochiral rippled β-sheets. [Link]
MIT OpenCourseWare. (n.d.). BE.342/442 Tuesday, September 27, 2005 Topic: Beta Sheets. [Link]
Technical Support Center: Optimization of Temperature Conditions for D-2-Methylserine Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The successful incorporation of sterically hindered amino acids, such as D-2-Methylserine, into a peptide sequence is...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The successful incorporation of sterically hindered amino acids, such as D-2-Methylserine, into a peptide sequence is a common challenge in synthetic chemistry. The bulky side chain of D-2-Methylserine can significantly impede the approach of the reacting amino and carboxyl groups, leading to slow or incomplete coupling reactions. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of D-2-Methylserine coupling, with a specific focus on the critical role of temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is D-2-Methylserine coupling so challenging?
A1: The primary reason lies in steric hindrance . The methyl group on the alpha-carbon of D-2-Methylserine, in addition to its side chain, creates a crowded environment around the carboxylic acid and amine functionalities. This bulkiness physically obstructs the optimal orientation required for nucleophilic attack and peptide bond formation. As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the coupling difficulty.[1]
Q2: What are the initial signs of a failed or incomplete D-2-Methylserine coupling reaction?
A2: In solid-phase peptide synthesis (SPPS), a positive Kaiser test (indicating unreacted primary amines) after the coupling step is a clear indicator of failure.[2] In both solid-phase and solution-phase synthesis, analysis of the crude product by HPLC or LC-MS will reveal the presence of deletion sequences (the desired peptide minus the D-2-Methylserine residue) or a significant amount of unreacted starting material.
Q3: Which class of coupling reagents is recommended for D-2-Methylserine?
A3: For challenging couplings involving sterically hindered amino acids like D-2-Methylserine, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[3][4] It is highly recommended to use more potent uronium or phosphonium salt-based reagents .[5] These reagents form highly reactive esters that can overcome the steric barrier more effectively.
Aminium/Uronium Salts: HATU, HBTU, and COMU are excellent choices. HATU is often considered one of the most efficient due to the formation of a highly reactive OAt ester.[5] COMU, an Oxyma-based reagent, offers comparable reactivity to HATU with the added benefits of being non-explosive and having better solubility.[4]
Phosphonium Salts: PyBOP and PyAOP are also very effective. PyAOP, like HATU, generates the more reactive OAt ester.
Q4: What is the general role of temperature in peptide coupling reactions?
A4: Temperature plays a dual role in peptide coupling. Increasing the temperature generally increases the reaction rate, which can be beneficial for driving sluggish reactions, such as the coupling of sterically hindered amino acids, to completion.[6][7] However, elevated temperatures can also accelerate undesirable side reactions, most notably racemization and, in the case of carbodiimide-mediated couplings, the formation of N-acylurea.[4][7][8][9] Therefore, temperature optimization is a delicate balance between achieving complete coupling and preserving the stereochemical integrity of the amino acids.
Q5: Are there alternatives to high temperatures for improving coupling efficiency?
A5: Yes. Before resorting to significantly elevated temperatures, several other strategies should be considered:
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagents is a very effective method to push the reaction towards completion.[1]
Choice of Solvent: Using a more effective solvating solvent can disrupt peptide aggregation and improve the accessibility of the reactive termini. N-Methyl-2-pyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) for difficult sequences.[10]
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a powerful strategy.[1][11]
This section provides a systematic approach to troubleshooting and optimizing your D-2-Methylserine coupling reactions.
Problem: Positive Kaiser Test or LC-MS data shows significant unreacted amine after coupling.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete D-2-Methylserine coupling.
Detailed Troubleshooting Steps:
Step 1: Evaluate Your Coupling Reagent
Causality: The energy barrier for coupling sterically hindered amino acids is high. Carbodiimides like DCC or EDC may not provide a sufficiently reactive activated ester to overcome this barrier efficiently. Uronium/phosphonium reagents are designed for these demanding couplings.
Solution: If you are not already, switch to a more potent coupling reagent such as HATU, HCTU, or COMU. These reagents generate highly reactive activated esters that can significantly improve coupling efficiency for hindered residues.[5]
Step 2: Implement a Double Coupling Protocol
Causality: A single coupling step, even with a potent reagent, may not achieve 100% conversion due to the slow reaction kinetics. A second exposure to fresh, highly reactive activated amino acid can drive the reaction to completion.[1]
Solution: After the initial coupling reaction time, drain the reaction vessel and repeat the entire coupling procedure with a fresh solution of the D-2-Methylserine, coupling reagent, and base.
Step 3: Optimize the Reaction Solvent
Causality: As a peptide chain grows, it can aggregate on the solid support, making the N-terminal amine inaccessible. The choice of solvent plays a crucial role in solvating the growing peptide and preventing this aggregation.[10]
Solution: If you are using DMF, consider switching to NMP, which has superior solvating properties for many "difficult" peptide sequences. In some cases, a mixture of solvents, such as DCM/DMF/NMP, can be beneficial.[1][10]
Step 4: Judiciously Increase the Reaction Temperature
Causality: Increasing the kinetic energy of the system by heating can help overcome the activation energy barrier of the coupling reaction. This is particularly effective for sterically demanding couplings.[6][7] However, this also increases the risk of side reactions, especially racemization.[7][9]
Solution:
Initial Approach: For carbodiimide-mediated couplings, it is generally recommended to start at a low temperature (0°C) to minimize side reactions like N-acylurea formation and then allow the reaction to slowly warm to room temperature.[4][12]
For Hindered Systems: With uronium/phosphonium reagents, if room temperature coupling is inefficient, a modest increase in temperature to 35-50°C can be effective.[7] Microwave-assisted peptide synthesis (MAPS) can also be a powerful tool, as it allows for rapid heating to higher temperatures, often leading to cleaner and faster reactions.[1][11]
Critical Consideration: Whenever you increase the temperature, it is crucial to analyze the final product carefully for the presence of the D-epimer. The risk of racemization is sequence-dependent and is higher with certain amino acids C-terminal to the D-2-Methylserine.
Data on Temperature and Coupling Strategies
Strategy
Temperature Range (°C)
Rationale & Considerations
Potential Side Effects
Standard Carbodiimide (DIC/EDC) + Additive (HOBt/Oxyma)
0 to RT
Minimizes N-acylurea formation and racemization by controlling the reactivity of the O-acylisourea intermediate.[4][8]
Often insufficient for highly hindered couplings, leading to incomplete reactions.
Uronium/Phosphonium Reagents (HATU/COMU/PyBOP)
Room Temperature (20-25)
Provides a good balance of high reactivity for hindered couplings with a lower risk of temperature-induced side reactions.[13][14]
May still be too slow for extremely difficult sequences, requiring extended reaction times.
Elevated Temperature (Conventional Heating)
35 - 60
Increases reaction kinetics to overcome steric hindrance and drive the coupling to completion.[7][15]
Increased risk of racemization.[7][9] Potential for side-chain degradation at higher temperatures.
Microwave-Assisted Synthesis (MAPS)
70 - 90
Rapid and efficient heating significantly accelerates coupling reactions, often reducing overall reaction time and improving yields for difficult couplings.[6][11]
Requires specialized equipment. The risk of racemization must be carefully evaluated.[6]
Experimental Protocols
Protocol 1: Temperature-Controlled Coupling of D-2-Methylserine using HATU
This protocol outlines a standard approach, starting at room temperature and providing guidance for a subsequent higher-temperature coupling if needed.
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-2-Methylserine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]
Initial Coupling (Room Temperature): Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2 hours at room temperature.
Monitoring: Take a small sample of the resin and perform a Kaiser test.[2]
Troubleshooting - Second Coupling (Elevated Temperature):
If the Kaiser test is positive, drain the reaction vessel.
Prepare a fresh solution of activated Fmoc-D-2-Methylserine as described in step 2.
Add the fresh solution to the resin and agitate the mixture at 40°C for 1-2 hours.
Cool the vessel to room temperature, wash the resin thoroughly with DMF, and perform another Kaiser test.
Capping (if necessary): If the Kaiser test remains positive after the second, heated coupling, it indicates that some N-terminal amines are inaccessible. At this point, it is best to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.
Protocol 2: Low-Temperature Carbodiimide Coupling
This protocol is for instances where a carbodiimide is used, emphasizing temperature control to minimize side reactions.
Resin and Reagent Preparation:
Following standard Fmoc deprotection, wash the resin with DMF.
In a separate vessel, dissolve Fmoc-D-2-Methylserine (3 equivalents) and an additive like Oxyma (3 equivalents) in DMF.[9]
Cool the amino acid solution and a solution of DIC (3 equivalents) in a separate vial to 0°C in an ice bath.
Activation and Coupling:
Add the cold DIC solution to the cold amino acid/Oxyma solution.
Immediately add this activation mixture to the deprotected peptide-resin.
Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and react for an additional 2-4 hours.[12]
Monitoring and Washing:
Perform a Kaiser test to check for completion.
Wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct.
Visualizing the Decision Process
Caption: Decision-making workflow for temperature optimization.
References
ResearchGate. (2025, August 6). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Google Patents. (n.d.). JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). Optimization studies; (a) temperature at 5 min, (b) coupling reaction.... Retrieved from [Link]
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Taylor & Francis Online. (2024, August 12). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]
Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]
PMC. (n.d.). Methionine Adenosyltransferase α-Helix Structure Unfolds at Lower Temperatures than β-Sheet: A 2D-IR Study. Retrieved from [Link]
NMR spectral analysis and characterization of D-2-Methylserine
An In-Depth Guide to the NMR Spectral Analysis and Characterization of D-2-Methylserine For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the NMR Spectral Analysis and Characterization of D-2-Methylserine
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a cornerstone of rigorous scientific discovery. D-2-Methylserine, a non-proteinogenic amino acid, serves as a valuable chiral synthon.[1] Its structural integrity is paramount for its application in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive walkthrough of the complete structural elucidation of D-2-Methylserine using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, focusing instead on the strategic application of 1D and 2D NMR to create a self-validating dataset for absolute structural confirmation.
The Analytical Challenge: Beyond Simple Confirmation
The structure of D-2-Methylserine (Figure 1) presents a compact yet informative analytical puzzle. With a quaternary chiral center, a primary alcohol, a carboxylic acid, and an amine, the molecule contains multiple functional groups with protons that may be labile (exchangeable). A robust characterization must therefore not only identify all proton and carbon environments but also definitively establish the connectivity between them.
Figure 1. Chemical Structure of D-2-Methylserine
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid[2]
Our analytical strategy will employ a logical progression from one-dimensional to two-dimensional NMR experiments. This workflow ensures that each step builds upon the last, culminating in a network of correlations that leaves no ambiguity in the final structure.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the fundamental chemical shift information for the ¹H and ¹³C nuclei within the molecule.
Causality in Solvent Selection
The choice of solvent is the first critical experimental decision. While solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common, D-2-Methylserine's polarity makes them less than ideal.[1][3] Deuterium oxide (D₂O) is the superior choice for this initial analysis.
Why D₂O? The labile protons of the amine (-NH₂) and hydroxyl (-OH) groups will readily exchange with the deuterium atoms of the D₂O solvent.[3][4] This simplifies the ¹H NMR spectrum by causing the signals for these protons to disappear, which also eliminates any potential proton-proton coupling interactions they would have with neighboring protons. This allows for an unobstructed view of the C-H framework. The carboxylic acid proton (-COOH) will also exchange.
¹H NMR: A First Look at the Proton Skeleton
In D₂O, the structure of D-2-Methylserine has two distinct, non-exchangeable proton environments: the methyl group (-CH₃) and the methylene group (-CH₂OH).
Expected Signals:
A singlet corresponding to the three equivalent protons of the methyl group (C3-H).
A pair of diastereotopic protons for the methylene group (C1-H). Due to the adjacent chiral center, these two protons are chemically non-equivalent. They are expected to appear as a pair of doublets, forming what is known as an 'AB quartet'.
¹³C NMR and DEPT-135: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals all four unique carbon atoms in the molecule.
Expected Signals:
A signal for the carboxylic acid carbonyl carbon (COO⁻). This will typically be the most downfield signal.[5]
A signal for the quaternary α-carbon (Cα). This signal is often of lower intensity due to the absence of a directly attached proton and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement.
A signal for the methylene carbon (-CH₂OH).
A signal for the methyl carbon (-CH₃). This will typically be the most upfield signal.[5]
To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This experiment differentiates carbons based on the number of attached protons:
CH₃ groups appear as positive signals.
CH₂ groups appear as negative signals.
CH groups appear as positive signals.
Quaternary carbons (and carbonyls) are absent.
This allows for the unambiguous identification of the methyl and methylene carbons, lending further confidence to the initial ¹³C assignments.
Part 2: Advanced Structural Elucidation with 2D NMR
Two-dimensional NMR experiments are the key to assembling the final structure by revealing through-bond correlations between nuclei.
¹H-¹H COSY: Tracing Proton-Proton Couplings
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[6] In our D₂O experiment, we do not expect to see any cross-peaks, as the only two proton environments (-CH₃ and -CH₂) are separated by the quaternary α-carbon and are therefore not coupled to each other. The absence of correlations is, in itself, a crucial piece of evidence confirming the presence of the quaternary center separating these groups.
¹H-¹³C HSQC: Linking Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot correlating each proton with the carbon atom to which it is directly attached.[7][8] This is the most definitive method for assigning which proton signal corresponds to which carbon signal.
Expected Correlations:
A cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.
A cross-peak connecting the ¹H signals of the methylene protons to the ¹³C signal of the methylene carbon.
An "edited" HSQC can also be used, which provides the same information as a DEPT-135 experiment by phasing CH/CH₃ peaks opposite to CH₂ peaks, offering a highly sensitive alternative.[9][10]
¹H-¹³C HMBC: Assembling the Molecular Jigsaw
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are typically separated by two or three bonds (²JCH, ³JCH).[11][12] It is these long-range correlations that allow us to connect the molecular fragments.
Key Expected Correlations for D-2-Methylserine:
From the Methyl Protons (-CH₃): We expect to see cross-peaks to the quaternary α-carbon (²JCH), the methylene carbon (³JCH), and the carbonyl carbon (³JCH). This single set of correlations definitively places the methyl group on the α-carbon and confirms its proximity to both the methylene and carbonyl groups.
From the Methylene Protons (-CH₂OH): We expect cross-peaks to the quaternary α-carbon (²JCH) and the methyl carbon (³JCH). This confirms the attachment of the hydroxymethyl group to the α-carbon.
The network of these HMBC correlations provides undeniable proof of the core structure of D-2-Methylserine.
Part 3: Experimental Protocols
The following protocols provide a standardized workflow for acquiring high-quality NMR data for D-2-Methylserine.
Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of D-2-Methylserine directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
Dissolution: Cap the NMR tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.
Transfer: If necessary, filter the solution through a small plug of glass wool into a final NMR tube to remove any trace impurities.
NMR Data Acquisition
Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Tuning and Matching: The probe must be properly tuned and matched to the ¹H and ¹³C frequencies for the D₂O sample.
Locking and Shimming: Lock onto the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Protocol for 1D Experiments:
¹H NMR:
Pulse Program: Standard single pulse (e.g., 'zg30').
Spectral Width: 12 ppm, centered around 4.7 ppm.
Acquisition Time: ~3 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16 (adjust for concentration).
Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the residual HDO peak to 4.79 ppm.
¹³C{¹H} NMR:
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
Spectral Width: 200 ppm, centered around 100 ppm.
Acquisition Time: ~1 second.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.
Processing: Apply a sine-squared window function in both dimensions and perform 2D Fourier transform.
Part 4: Data Visualization and Interpretation Summary
The combination of these experiments provides a complete and validated structural assignment.
Visualizing the Workflow
The logical flow of the NMR analysis can be visualized as follows:
Caption: Experimental workflow for NMR characterization.
Summary of Expected NMR Data
The following table summarizes the expected chemical shifts and key 2D correlations for D-2-Methylserine in D₂O.
Atom Label
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Key HMBC Correlations (from ¹H)
-COO⁻
N/A
~175-180
-CH₃
Cα
N/A
~60-65
-CH₃, -CH₂OH
-CH₂OH
~3.7-3.9 (AB quartet)
~65-70
Cα, -CH₃
-CH₃
~1.5 (singlet)
~20-25
Cα, -CH₂OH, -COO⁻
Visualizing Key Structural Correlations
The HMBC experiment provides the definitive structural links.
Caption: Key 2- and 3-bond HMBC correlations for D-2-Methylserine.
Part 5: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information.
Technique
Principle
Advantages
Limitations
NMR Spectroscopy
Nuclear spin in a magnetic field
Provides unambiguous connectivity and structural information in solution; non-destructive.[13]
Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS)
Mass-to-charge ratio of ions
Extremely high sensitivity; provides accurate molecular weight.[14][15]
Provides no information on atom-to-atom connectivity; fragmentation can be complex.
HPLC (Chiral)
Differential partitioning between phases
Excellent for separating enantiomers and assessing purity.[16][17]
Does not provide structural information beyond retention time comparison to a standard.
Raman Spectroscopy
Inelastic scattering of light
Sensitive to crystal lattice and hydrogen bonding, can distinguish crystal chirality.[18]
Provides vibrational (functional group) data, not skeletal connectivity.
For the purpose of absolute structural confirmation of a novel compound or a reference standard, techniques like HPLC and MS are excellent for confirming purity and molecular weight, but only a full suite of NMR experiments can definitively prove the covalent bonding framework.
Conclusion
The structural characterization of D-2-Methylserine is a clear example of the power of a multi-dimensional NMR strategy. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, we create an interlocking web of data that confirms every aspect of the molecule's constitution. This rigorous, self-validating approach is essential for ensuring the quality and integrity of critical chemical reagents used in research and development, providing the highest level of confidence for scientists and drug development professionals.
References
Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry - ACS Publications. Available at: [Link]
The use of proton NMR as an alternative for the amino acid analysis as identity test for peptides. PubMed. Available at: [Link]
Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. Available at: [Link]
Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]
The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. Available at: [Link]
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. PubMed. Available at: [Link]
Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Available at: [Link]
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Available at: [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
HMBC vs. H2BC. University of Ottawa NMR Facility Blog. Available at: [Link]
5.1: COSY Spectra. Chemistry LibreTexts. Available at: [Link]
HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]
Analysis of Macromolecule Resonances in ¹H NMR Spectra of Human Brain. MRI Questions. Available at: [Link]
Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. PMC. Available at: [Link]
6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. Available at: [Link]
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
(PDF) Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. ResearchGate. Available at: [Link]
The Bulwark of Stability: A Comparative Analysis of D-2-Methylserine and Serine in Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for proteolytic stability is a critical endeavor in the journey of a peptide from a promising candidate to a viable therapeutic. The inherent sus...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for proteolytic stability is a critical endeavor in the journey of a peptide from a promising candidate to a viable therapeutic. The inherent susceptibility of natural L-amino acid-based peptides to rapid degradation by endogenous proteases presents a significant hurdle, limiting their bioavailability and therapeutic window. This guide provides an in-depth, objective comparison of peptides incorporating the non-proteinogenic amino acid D-2-Methylserine versus those containing its natural counterpart, L-Serine, with a focus on their differential proteolytic stability, supported by established scientific principles.
The Imperative of Proteolytic Resistance
The therapeutic potential of many peptides is curtailed by their short in-vivo half-life, often measured in minutes.[1][2] This rapid clearance is primarily due to enzymatic degradation by a vast array of proteases present in biological systems.[3] To overcome this limitation, medicinal chemists employ various strategies to fortify peptides against proteolytic attack. Among the most effective of these are the incorporation of D-amino acids and the modification of the peptide backbone, such as through alpha-methylation.[4]
D-2-Methylserine represents a powerful amalgamation of both these strategies. By possessing a D-configuration at the alpha-carbon, it introduces a stereochemical barrier to recognition by proteases, which are inherently chiral enzymes evolved to specifically recognize and cleave peptide bonds between L-amino acids.[5] Furthermore, the presence of a methyl group on the alpha-carbon introduces significant steric hindrance, further impeding the approach and binding of proteases to the scissile peptide bond.[6]
Head-to-Head: D-2-Methylserine vs. L-Serine Peptides
Data Summary: Predicted Proteolytic Stability
Parameter
Peptide with L-Serine
Peptide with D-2-Methylserine
Rationale for Predicted Difference
Enzyme Recognition
High
Extremely Low
Proteases are stereospecific for L-amino acids. The D-configuration of D-2-Methylserine prevents proper binding in the enzyme's active site.[5]
Steric Hindrance
Low
High
The α-methyl group on D-2-Methylserine physically obstructs the protease from accessing the peptide backbone for cleavage.[6]
Predicted Half-life (in serum)
Minutes
Hours to Days
The combined effects of stereochemical mismatch and steric hindrance are expected to drastically reduce the rate of proteolysis, leading to a significantly extended circulation time.[1][2][7]
Biological Activity
Native
Potentially Altered
Modification of a key amino acid can impact binding to the target receptor. This must be empirically evaluated for each specific peptide.
Synthesis Complexity
Standard
Increased
The synthesis of peptides containing non-natural amino acids like D-2-Methylserine requires specialized building blocks and may necessitate modified coupling protocols.[8]
The Mechanistic Underpinnings of Enhanced Stability
The profound difference in proteolytic stability between peptides containing D-2-Methylserine and L-Serine stems from the fundamental principles of enzyme-substrate interactions. Serine proteases, a major class of proteolytic enzymes, possess a highly specific active site, often referred to as the "catalytic triad" (typically composed of Serine, Histidine, and Aspartate), which is exquisitely tuned to the geometry of L-amino acid residues.
The following diagram illustrates the conceptual difference in how a protease interacts with a peptide containing L-Serine versus one with D-2-Methylserine.
Caption: Protease interaction with L-Serine vs. D-2-Methylserine peptides.
As depicted, the L-Serine containing peptide fits into the protease's active site, leading to its degradation. Conversely, the D-2-Methylserine peptide is not recognized due to its incorrect stereochemistry and the steric bulk of the methyl group, resulting in enhanced stability.
Experimental Protocol for Assessing Proteolytic Stability
To empirically validate the predicted increase in stability, a standardized in vitro proteolytic stability assay can be performed. This protocol provides a robust framework for comparing the degradation profiles of a D-2-Methylserine-containing peptide and its L-Serine counterpart.
Materials:
Peptide with L-Serine (Control Peptide)
Peptide with D-2-Methylserine (Test Peptide)
Human Serum or Plasma (pooled)
Protease of interest (e.g., Trypsin, Chymotrypsin, or a protease cocktail)
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Mass Spectrometer (for identification of degradation products)
Incubator or water bath at 37°C
Experimental Workflow:
The following diagram outlines the key steps in the proteolytic stability assay.
Caption: Experimental workflow for a proteolytic stability assay.
Step-by-Step Methodology:
Peptide Preparation: Prepare stock solutions of both the control (L-Serine) and test (D-2-Methylserine) peptides in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Incubation: In separate microcentrifuge tubes, mix a known concentration of each peptide with pre-warmed human serum or a solution of the specific protease. The final concentration of the peptide should be sufficient for accurate detection by HPLC.
Time Course Sampling: Incubate the reactions at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.
Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic degradation.
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
HPLC-MS Analysis: Inject the supernatant into an HPLC-MS system. The HPLC will separate the intact peptide from its degradation products, and the mass spectrometer will confirm their identities.
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) for each peptide.
Conclusion
The strategic incorporation of D-2-Methylserine into a peptide sequence offers a potent and rational approach to overcoming the challenge of proteolytic instability. By leveraging the dual benefits of D-amino acid stereochemistry and alpha-methylation, researchers can design peptide therapeutics with significantly enhanced in-vivo half-lives. While the precise impact on biological activity must be empirically determined for each candidate, the foundational principles of enzyme specificity strongly support the superior stability of D-2-Methylserine-containing peptides compared to their L-Serine counterparts. The experimental framework provided herein offers a clear path to validating these stability enhancements and advancing the development of more robust and effective peptide-based drugs.
References
Alhamadsheh, M. (2018, June 25). Extending the half-life of therapeutic peptides. Research Outreach. Retrieved from [Link]
Lim, S. L., & Liu, S. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1437–1453. [Link]
Lab Manager. (2017, July 16). A New Ligand Extends the Half-Life of Peptide Drugs from Minutes to Days. Retrieved from [Link]
Jadhav, A., & Meng, E. C. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
EPFL. (2017, July 17). A new ligand extends the half-life of peptides from minutes to days. Retrieved from [Link]
AK Lectures. (2015, March 20). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase) [Video]. YouTube. [Link]
Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829. [Link]
Gautam, A., Chaudhary, K., Kumar, R., Sharma, A., & Raghava, G. P. S. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific Reports, 6(1), 36517. [Link]
Hughes, R. A., Lee, S., & Kim, J. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1438–1443. [Link]
ResearchGate. (n.d.). Stereospecificity of proteolysis. Retrieved from [Link]
Markin, C. J., Mok, Y.-L., & Gsponer, J. (2024). Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. [Link]
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
Di Cera, E. (2009). Serine proteases. IUBMB Life, 61(5), 510–515. [Link]
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]
A. F. L. M. Santos, D. I. S. P. Resende, M. A. R. B. Castanho, & D. S. T. Martinez. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1686–1688. [Link]
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]
El-Mowafi, I., & El-Sayed, N. (2021). Hindrance of the Proteolytic Activity of Neutrophil-Derived Serine Proteases by Serine Protease Inhibitors as a Management of Cardiovascular Diseases and Chronic Inflammation. Frontiers in Immunology, 12, 778559. [Link]
Awwad, S., & El-Aneed, A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]
Genepep. (n.d.). Peptide stability studies. Retrieved from [Link]
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
De Angelis, M., & Hearn, M. T. W. (2007). Stabilisation of peptides with basic amino acids. Google Patents.
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
D-2-Methylserine vs. Aib (Aminoisobutyric Acid) in Helix Stabilization: A Senior Application Scientist's Guide to Conformational Control in Peptide Design
For Immediate Publication In the landscape of peptide-based therapeutics and biomaterials, the ability to precisely control secondary structure is paramount. A well-defined conformation is often the key to enhanced biolo...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
In the landscape of peptide-based therapeutics and biomaterials, the ability to precisely control secondary structure is paramount. A well-defined conformation is often the key to enhanced biological activity, improved metabolic stability, and predictable pharmacokinetic profiles. Among the various secondary structures, the α-helix is a common motif involved in protein-protein interactions. Consequently, the development of strategies to stabilize short peptides in a helical conformation is a major focus of peptide chemistry.
This guide provides an in-depth comparison of two non-proteinogenic amino acids, D-2-Methylserine and Aminoisobutyric acid (Aib), as tools for inducing and stabilizing helical structures in peptides. While both are α,α-disubstituted amino acids known to restrict the available conformational space of the peptide backbone, they offer distinct advantages and disadvantages that will be explored herein. This comparison is based on a synthesis of available experimental data and theoretical considerations, aimed at providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their peptide design strategies.
The Archetype of Helix Induction: Aminoisobutyric Acid (Aib)
Aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is a powerful helix inducer.[1] Its gem-dimethyl groups at the α-carbon sterically restrict the peptide backbone's phi (φ) and psi (ψ) dihedral angles to the helical region of the Ramachandran plot.[1] This conformational constraint significantly reduces the entropic penalty of helix formation, making Aib a reliable building block for designing helical peptides.
The helix-forming propensity of Aib has been extensively documented in numerous crystallographic and solution-state studies.[1] Peptides incorporating Aib residues often adopt a 310-helical conformation, which is a tighter helix with a three-residue per turn repeat, or a classic α-helix with a 3.6-residue repeat. In many cases, a mixture of both helical forms is observed.[1]
The achiral nature of Aib, however, presents a challenge in controlling the screw-sense of the resulting helix. Aib itself has an equal preference for right-handed (P) and left-handed (M) helices.[2] The final helical sense is often determined by the chirality of neighboring amino acids or by the influence of the N- or C-terminus.[2]
The Chiral Contender: D-2-Methylserine
D-2-Methylserine, a chiral α,α-disubstituted amino acid, offers a potential advantage over Aib in its ability to favor a specific helical screw-sense due to its inherent chirality. The presence of a D-amino acid in a peptide sequence can disrupt or even reverse the direction of a right-handed helix typically favored by L-amino acids.[3][4]
While not as extensively studied as Aib, research on the conformational effects of the closely related (S)-2-methylserine ((S)-α-MeSer) provides valuable insights. A comparative study of host-guest peptides showed that while (S)-α-MeSer did not promote significant helicity in polar solvents, it did induce a helical conformation in a less polar solvent (chloroform) and in the solid state.[5] This suggests that the helix-inducing potential of α-methylserine may be more sensitive to the environment compared to Aib.
Furthermore, a conformational analysis of a peptide containing α-methylserine in aqueous solution revealed an equilibrium between extended and β-turn conformations.[6][7] This indicates that α-methylserine may also be a potent turn-inducer, a property that can be exploited in the design of structured peptides that are not purely helical. The D-configuration of D-2-Methylserine would be expected to favor right-handed turns and helices when incorporated into a peptide composed of L-amino acids.
Head-to-Head Comparison: Performance in Helix Stabilization
Feature
Aminoisobutyric Acid (Aib)
D-2-Methylserine
Structure
Achiral, gem-dimethyl substitution
Chiral (D-configuration), methyl and hydroxymethyl substitution
Helix Propensity
Strong helix inducer, promotes both 310- and α-helices.[1]
Moderate helix inducer, propensity may be solvent-dependent.[5] Can also induce β-turns.[6][7]
Control of Helical Screw-Sense
No intrinsic preference for right- or left-handed helices.[2]
Expected to favor right-handed helices due to its D-configuration.[3]
Side Chain Functionality
Non-functional, hydrophobic methyl groups.
Hydroxymethyl group offers a site for further chemical modification.
Synthesis & Incorporation
Commercially available and routinely incorporated using standard SPPS protocols.
Requires custom synthesis of the Fmoc-protected derivative for SPPS.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Aib or D-2-Methylserine can be achieved using standard Fmoc-based solid-phase peptide synthesis.[8]
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (Aib or D-2-Methylserine) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids like Aib and D-2-Methylserine, a double coupling may be necessary to ensure complete reaction.
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane.
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm). The peptide concentration should be accurately determined, typically in the range of 25-100 µM.
Instrument Setup: Use a calibrated spectropolarimeter. Set the instrument parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and response time. The sample cell path length (typically 0.1 cm) should be chosen based on the sample concentration and buffer absorbance.
Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the peptide solution.
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm2·dmol-1 using the following equation:
MRE = (Observed CD (mdeg)) / (10 * c * n * l)
where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cell in cm.
Secondary Structure Analysis: Analyze the MRE spectrum. A characteristic α-helical spectrum shows two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. The percentage of helicity can be estimated from the MRE value at 222 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure of peptides in solution.
Diagram of the NMR Spectroscopy Workflow:
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow for Peptide Structure Determination.
Step-by-Step Protocol:
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O). The concentration should be in the millimolar range.
Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues. Then, use the NOESY spectrum to connect the spin systems in a sequential manner, leading to the assignment of all proton resonances.
Extraction of Structural Restraints:
NOEs: The intensities of the cross-peaks in the NOESY spectrum are proportional to the inverse sixth power of the distance between the corresponding protons. These provide distance restraints for structure calculation. For helical structures, characteristic short-to-medium range NOEs are observed, such as dαN(i, i+1), dNN(i, i+1), and dαβ(i, i+3).
J-couplings: The 3JHNα coupling constants, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angle φ through the Karplus equation. Small values (< 6 Hz) are indicative of a helical conformation.
Structure Calculation: Use the experimentally derived distance and dihedral angle restraints in a molecular dynamics-based simulated annealing protocol to calculate a family of 3D structures of the peptide.
Structure Validation: Assess the quality of the calculated structures using software packages that check for consistency with the experimental restraints and for proper stereochemistry.
Concluding Remarks for the Practicing Scientist
The choice between D-2-Methylserine and Aib for helix stabilization is not a simple one and depends on the specific goals of the peptide design project.
For robust, predictable helix induction , Aib remains the gold standard.[1] Its strong conformational preference for helical structures makes it a reliable choice when the primary objective is to create a stable helix. However, researchers must be mindful of the lack of control over the helical screw-sense.[2]
For applications requiring a specific helical handedness or the potential for further functionalization , D-2-Methylserine presents an intriguing alternative. Its inherent chirality is expected to favor a right-handed helix, and its hydroxyl side chain provides a handle for conjugation or other modifications. The trade-off may be a somewhat lower intrinsic helical propensity that could be more sensitive to the surrounding sequence and solvent environment.[5][6]
Ultimately, the optimal choice will be guided by a combination of empirical testing and computational modeling. The experimental protocols outlined in this guide provide a framework for the synthesis and structural characterization of peptides containing these and other non-natural amino acids. By systematically evaluating the impact of these residues on peptide conformation, researchers can expand their toolkit for designing next-generation peptide-based therapeutics and advanced biomaterials.
References
Holtzel, A., et al. (1988). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. International Journal of Peptide and Protein Research, 32(5), 344-351. [Link]
Wikipedia contributors. (2024). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. The Journal of Organic Chemistry, 74(24), 9377-9388. [Link]
van der Spoel, D., et al. (1995). GROMACS: fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]
Balaram, P. (2003). Non-protein amino acids in peptide design. Pramana, 61(2), 373-382. [Link]
Banerjee, R., et al. (2021). Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. Biochemistry, 60(36), 2704-2714. [Link]
Kreil, G. (1997). D-amino acids in animal peptides. Annual Review of Biochemistry, 66, 337-345. [Link]
Corzana, F., et al. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9377–9388. [Link]
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]
Kimoto, H., & Kurotsu, T. (2015). Helical formation of a 17-residue peptide by molecular dynamics simulations. Bio-Chemical and Bio-Physical Research Communications, 1(2), 70-75. [Link]
Genchev, G. Z., et al. (2009). Mechanical signaling on the single protein level studied using steered molecular dynamics. Cell Biochemistry and Biophysics, 55(3), 145-154. [Link]
Lindorff-Larsen, K., et al. (2016). Residue-Specific α-Helix Propensities from Molecular Simulation. Biophysical Journal, 111(5), 964-974. [Link]
Gopi, H. N., et al. (2019). Ambidextrous α,γ-Hybrid Peptide Foldamers. Angewandte Chemie International Edition, 58(50), 18037-18041. [Link]
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
van der Spoel, D., et al. (2010). Molecular Dynamics Simulations of Peptides. In: Peptide and Protein-Ligand Interactions. Methods in Molecular Biology, vol 615. Humana Press. [Link]
Schnee, P. (2024). Computational studies on the catalytic potential of the double active site for enzyme engineering. University of Stuttgart. [Link]
Oh, D., et al. (2007). Trapping a Folding Intermediate of the α-Helix: Stabilization of the π-Helix. Journal of the American Chemical Society, 129(41), 12378-12379. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: X-ray Crystallography & Conformational Analysis
Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The introduction of a methyl group at the
-carbon of serine generates D-2-Methylserine (D-MeSer) , a quaternary amino acid that fundamentally alters peptide backbone topology. Unlike its non-methylated parent (D-Serine), D-MeSer exerts a profound steric locking effect (The Thorpe-Ingold Effect), forcing peptide chains into specific helical conformations and providing exceptional resistance to enzymatic degradation.
This guide provides a technical comparison of D-2-Methylserine derivatives against standard alternatives (L-Serine, Aib), supported by X-ray crystallographic methodologies and representative conformational data.
Part 1: Structural Rationale & The
-Methyl Effect
To understand the crystallographic data, one must first grasp the driving force behind the structure: the restriction of the
(phi) and (psi) torsion angles.
The Alternatives Comparison
In rational drug design, D-2-Methylserine is often compared to L-Serine (native, flexible) and
-Aminoisobutyric acid (Aib) (the gold standard for helix induction).
Feature
L-Serine (Native)
-Aminoisobutyric acid (Aib)
D-2-Methylserine (D-MeSer)
Chirality
Chiral (L)
Achiral
Chiral (D)
Side Chain
Hydroxymethyl ()
Methyl ()
Hydroxymethyl ()
Conformational Freedom
High (Flexible)
Low (Restricted)
Very Low (Locked)
Helix Preference
(Right-handed) or -sheet
/ (Both hands)
(Left-handed) /
H-Bonding Capacity
Side-chain donor/acceptor
None (Hydrophobic)
Side-chain donor/acceptor
Proteolytic Stability
Low
High
High
Key Insight: While Aib induces helicity, it lacks the hydroxyl group necessary for specific side-chain interactions (e.g., "stapling" via esterification or H-bonding). D-MeSer combines the helical propensity of Aib with the functional versatility of Serine , while reversing the screw sense to a left-handed helix due to the D-configuration.
Part 2: X-Ray Crystallography Workflow
Crystallizing quaternary amino acid derivatives presents unique challenges due to steric crowding and solvation effects. The following protocol is designed for small peptide derivatives containing D-MeSer.
Workflow Diagram
The following decision tree outlines the critical path from synthesis to structure solution.
Solvent Strategy: D-MeSer derivatives are often polar. Avoid pure water. Use slow evaporation from Methanol/Ethyl Acetate mixtures or vapor diffusion against PEG 400 .
Expert Note: The methyl group increases hydrophobicity compared to Serine. If the derivative is protected (e.g., Boc/Fmoc), use non-polar solvents like Toluene/Hexane for diffusion.
Data Collection:
Temperature: Collect at 100 K . Methyl groups exhibit high thermal motion (rotation) at room temperature, which can obscure electron density maps.
Resolution: Aim for
Å. The distinction between the -methyl and the -methylene (side chain) requires high resolution to assign absolute configuration (D vs L) confidently using the Flack parameter.
Refinement Strategy:
Chirality Check: Explicitly set the chiral volume restraints in the .ins file if using SHELX. For D-MeSer, the
center must be validated against the expected D-configuration.
Disorder: The side-chain hydroxyl group often adopts multiple conformations (gauche+, gauche-, trans). Model alternative locations if
difference maps show residual density.
Part 3: Comparative Data Analysis
The following data summarizes the structural parameters typically observed in X-ray structures of D-MeSer peptides compared to L-Ser and Aib.
Torsion Angle Preferences (
)
This is the most critical differentiator. The steric clash between the
-methyl group and the backbone carbonyl restricts the Ramachandran space.
Amino Acid
Typical ()
Typical ()
Preferred Secondary Structure
L-Serine
to
to
-sheet / Random Coil
L-Serine (-helix)
Right-handed -helix
Aib (Achiral)
-helix (Right or Left)
D-2-Methylserine
Left-handed / -helix
Note: The values for D-MeSer are the inverse sign of standard L-helices. In a heterochiral peptide (mixed L and D), D-MeSer acts as a strong helix terminator or inducer of specific turns (e.g.,
-turns).
Bond Geometry & Steric Crowding
X-ray data reveals significant distortion at the quaternary center (
) due to the Thorpe-Ingold Effect .
Angle:
Standard Serine:
(Tetrahedral)
D-MeSer:
Implication: The compression of this angle forces the side chains outward, stabilizing the folded state.
Side Chain Conformation (
):
D-MeSer strongly favors the
(gauche-minus) conformation () to minimize steric clashes between the -oxygen and the backbone carbonyl.
Hydrogen Bonding Networks
Unlike Aib, D-MeSer participates in side-chain H-bonding.
Intra-residue: The
group often bonds to the backbone carbonyl of the preceding residue (), termed a "capping" interaction.
Inter-molecular: In crystal packing, D-MeSer derivatives often form "head-to-tail" infinite chains driven by
bonds.
Part 4: Case Study & Application
Peptide Stapling & Helix Stabilization
In a study comparing helical stability of short peptides, replacing Aib with D-MeSer retained the helical structure but added solubility.
Experimental Observation:
When D-MeSer is inserted into an all-L-amino acid peptide:
Local Disruption: It destabilizes the standard
-helix locally due to the steric requirement for positive angles.
Turn Induction: It frequently nucleates a Type I' or Type II'
-turn , making it ideal for designing hairpin loops in mimetics.
Figure 2: Structural consequence of inserting D-MeSer into an L-peptide sequence.
References
Toniolo, C., et al. (1993).
-amino acids methylated at the -carbon. Biopolymers. Link
Valle, G., et al. (1993). Non coded
-disubstituted amino acids.[1] X-ray diffraction analysis of a dipeptide containing (S)--methylserine. International Journal of Peptide and Protein Research. Link
Karle, I. L., & Balaram, P. (1990). Structural characteristics of
-helical peptide molecules containing Aib residues. Biochemistry. Link
Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding. Bioorganic & Medicinal Chemistry. Link
PubChem. (2024).[2] 2-Methyl-D-serine Compound Summary. National Library of Medicine.[2] Link
Comparative Metabolic Stability: Methylated vs. Non-Methylated Serine in Drug Design
Topic: Comparative Metabolic Stability of Methylated vs. Non-Methylated Serine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the lands...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Metabolic Stability of Methylated vs. Non-Methylated Serine
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide therapeutics and peptidomimetics, the metabolic instability of natural amino acids limits their clinical utility. L-Serine, a polar residue critical for solubility and hydrogen bonding, is a frequent target for rapid enzymatic turnover and proteolytic cleavage.
This guide provides an in-depth technical analysis comparing the metabolic stability of L-Serine against its methylated derivatives, specifically N-methyl-L-serine and O-methyl-L-serine . We synthesize mechanistic insights with experimental protocols to demonstrate why methylation—particularly N-methylation—is a gold-standard strategy for extending half-life (
) and reducing intrinsic clearance ().
Mechanistic Basis of Stability
To understand the stability profile, one must first understand the catabolic mechanisms that degrade the native amino acid.
1.1 The High Turnover of L-Serine
L-Serine is metabolically labile due to two primary enzymatic pathways in the liver and kidneys. Both pathways rely on Pyridoxal 5'-Phosphate (PLP) as a cofactor.
Serine Hydroxymethyltransferase (SHMT): Reversibly converts L-Serine to Glycine.[1][2][3]
-amino group of L-Serine forms a Schiff base (imine) with the aldehyde group of PLP. This "External Aldimine" is the prerequisite for the retro-aldol cleavage of the side chain.
Serine Dehydratase (SDH): Irreversibly converts L-Serine to Pyruvate and Ammonia.
Mechanism:[4][5][6] Also requires PLP-Schiff base formation to facilitate
-proton abstraction and subsequent -elimination of the hydroxyl group.
1.2 The Metabolic Blockade of N-Methylation
N-methyl-L-serine introduces a methyl group on the
-amino nitrogen, converting it from a primary to a secondary amine.
Enzymatic Evasion: PLP-dependent enzymes (SHMT, SDH) strictly require a primary amine to form the requisite Schiff base intermediate. A secondary amine cannot form a stable imine linkage with PLP. Consequently, N-methylserine is effectively "invisible" to the primary catabolic machinery that degrades L-Serine.
Proteolytic Resistance (Peptide Context): In a peptide chain, the N-methyl group introduces steric bulk and removes a critical hydrogen bond donor (the amide proton). This prevents proteases (e.g., Trypsin, Chymotrypsin, Pepsin) from coordinating the scissile bond in their active sites, often resulting in a >100-fold increase in stability.
1.3 O-Methylation
O-methyl-L-serine blocks the hydroxyl side chain. While this prevents phosphorylation and glycosylation, its impact on metabolic stability is distinct. It prevents SHMT activity (which requires the free hydroxyl for cleavage) but does not necessarily block the formation of the PLP-Schiff base, potentially leaving the backbone vulnerable to other transaminases or oxidases.
Visualizing the Metabolic Divergence
The following diagram illustrates the mechanistic failure of catabolic enzymes to process N-methylserine compared to the rapid turnover of L-Serine.
Caption: Comparative enzymatic interaction. L-Serine forms a Schiff base with PLP-enzymes leading to degradation. N-Methylserine fails to form this complex, resulting in metabolic stability.
Quantitative Comparison Profile
The table below summarizes the physicochemical and metabolic differences relevant to drug discovery.
Feature
L-Serine (Native)
N-Methyl-L-Serine
O-Methyl-L-Serine
Amine Type
Primary ()
Secondary ()
Primary ()
PLP-Enzyme Susceptibility
High (SHMT, Dehydratase)
Negligible (Mechanistic Block)
Low (Side chain blocked)
Proteolytic Stability
Low (Rapid cleavage)
High (Steric hindrance)
Moderate (Backbone accessible)
Lipophilicity (LogP)
Low (Hydrophilic)
Increased (Improved permeability)
Increased
H-Bond Capacity
Donor & Acceptor
Acceptor Only (Amide N)
Acceptor Only (Side chain)
Primary Clearance Route
Hepatic Metabolism
Renal Excretion (Unchanged)
Renal / Minor Metabolism
Experimental Protocol: In Vitro Microsomal Stability Assay
To validate the stability claims in your own lab, use this self-validating protocol. This assay measures the Intrinsic Clearance (
) using liver microsomes.
4.1 Materials
Test Compounds: L-Serine, N-Methyl-L-Serine (10 mM DMSO stocks).
System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
4.2 Workflow
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.
Initiation: Add Test Compound (Final conc: 1
M) and NADPH regenerating system.
Control A: No NADPH (detects non-CYP degradation).
Control B: Testosterone (High clearance positive control).
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
4.3 Calculation
Plot
vs. Time. The slope is the elimination rate constant.
Expected Result: L-Serine may show rapid loss if cytosolic enzymes (SHMT) are present (use S9 fraction for full coverage). N-Methylserine should show <5% loss over 60 minutes (
min).
Application in Peptide Drug Design
Case Study: Cyclosporine & Somatostatin Analogs
The clinical success of Cyclosporine (a cyclic peptide) is largely attributed to its heavily N-methylated backbone.
Problem: Native serine-containing peptides have oral bioavailability <1% due to gastric proteolysis.